Octa-1,7-diene-1,8-dione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
197152-47-9 |
|---|---|
Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 g/mol |
InChI |
InChI=1S/C8H10O2/c9-7-5-3-1-2-4-6-8-10/h5-6H,1-4H2 |
InChI Key |
RIYQBTCQTUXFEW-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC=C=O)CC=C=O |
Origin of Product |
United States |
Foundational & Exploratory
Spectroscopic data (NMR, IR, MS) of Octa-1,7-diene-1,8-dione
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initial Note on Nomenclature: The request specified "Octa-1,7-diene-1,8-dione." However, this chemical name is structurally unlikely. A dione at positions 1 and 8 of an octadiene chain with double bonds at C1 and C7 would be chemically unstable and synthetically challenging. It is highly probable that the intended compound was 1,7-octadiene , a common diene in organic synthesis. This guide will focus on the spectroscopic data for 1,7-octadiene.
Introduction
1,7-octadiene is a volatile, colorless organic compound with the chemical formula C₈H₁₄. It is a linear alpha-olefin that finds applications in polymer chemistry and as a linker in the synthesis of more complex molecules. Accurate characterization of 1,7-octadiene is crucial for its effective use in research and development. This guide provides a comprehensive overview of its spectroscopic data (NMR, IR, and MS) and the experimental protocols for obtaining these spectra.
Spectroscopic Data
The following tables summarize the key spectroscopic data for 1,7-octadiene.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data of 1,7-Octadiene
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | 5.88 - 5.72 | m | - | -CH=CH₂ |
| ¹H | 5.02 - 4.89 | m | - | -CH=CH ₂ |
| ¹H | 2.09 - 2.01 | m | - | -CH ₂-CH=CH₂ |
| ¹H | 1.46 - 1.34 | m | - | -CH₂-CH ₂-CH₂- |
| ¹³C | 139.1 | - | - | C H=CH₂ |
| ¹³C | 114.2 | - | - | -CH=C H₂ |
| ¹³C | 33.7 | - | - | -C H₂-CH=CH₂ |
| ¹³C | 28.8 | - | - | -CH₂-C H₂-CH₂- |
Note: Chemical shifts are referenced to TMS (Tetramethylsilane).
Table 2: Infrared (IR) Spectroscopic Data of 1,7-Octadiene
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3077 | Strong | C-H stretch | =C-H (alkene) |
| 2928 | Strong | C-H stretch | -C-H (alkane) |
| 2855 | Medium | C-H stretch | -C-H (alkane) |
| 1641 | Medium | C=C stretch | Alkene |
| 1460 | Medium | C-H bend | -CH₂- |
| 992 | Strong | C-H bend (out-of-plane) | =C-H (alkene) |
| 909 | Strong | C-H bend (out-of-plane) | =CH₂ (alkene) |
Table 3: Mass Spectrometry (MS) Data of 1,7-Octadiene
| m/z | Relative Intensity (%) | Possible Fragment Ion |
| 110 | 5 | [C₈H₁₄]⁺ (Molecular Ion) |
| 82 | 40 | [C₆H₁₀]⁺ |
| 68 | 35 | [C₅H₈]⁺ |
| 67 | 70 | [C₅H₇]⁺ |
| 54 | 80 | [C₄H₆]⁺ |
| 41 | 100 | [C₃H₅]⁺ (Base Peak) |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker Avance spectrometer operating at a frequency of 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR.[1]
-
Sample Preparation: A sample of 1,7-octadiene (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl₃, 0.5 mL) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.[2]
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 3.0 s
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Number of Scans: 256
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
3.2 Infrared (IR) Spectroscopy
-
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer.
-
Sample Preparation: A drop of neat 1,7-octadiene is placed between two potassium bromide (KBr) plates to form a thin liquid film.[3]
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
A background spectrum of the clean KBr plates is recorded and automatically subtracted from the sample spectrum.
-
3.3 Mass Spectrometry (MS)
-
Instrumentation: An Agilent 6890 Gas Chromatograph coupled to an Agilent 5973 Mass Selective Detector (GC-MS).[4]
-
Sample Preparation: A dilute solution of 1,7-octadiene in dichloromethane (1 mg/mL) is prepared.
-
Gas Chromatography (GC) Conditions:
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, then ramped to 250°C at a rate of 10°C/min.
-
-
Mass Spectrometry (MS) Conditions:
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of 1,7-octadiene.
Caption: Workflow for the spectroscopic analysis and structural confirmation of 1,7-octadiene.
References
Theoretical Stability Analysis of Octa-1,7-diene-1,8-dione: A Computational Approach
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The stability of organic molecules is a fundamental aspect that governs their reactivity, physical properties, and biological activity. For molecules with multiple rotatable bonds and functional groups, such as Octa-1,7-diene-1,8-dione, a thorough understanding of their conformational landscape and the relative stabilities of different conformers is essential. Aldehydes are highly reactive compounds, and their interactions within a molecule can significantly influence its overall stability.[1][2] The presence of two aldehyde groups and two double bonds in this compound allows for a rich conformational isomerism, with stability being dictated by factors such as steric hindrance, torsional strain, and electronic effects.
A key determinant of stability in unsaturated systems is conjugation. Conjugated dienes, where double bonds are separated by a single bond, are generally more stable than their non-conjugated counterparts.[3][4][5] This increased stability arises from the delocalization of π-electrons over the conjugated system, which lowers the overall energy of the molecule.[4][5][6] This principle is expected to play a significant role in the stability of certain conformations of this compound.
This guide will first explore the theoretical background of conformational analysis and the stability of conjugated systems. It will then propose a detailed computational protocol for the theoretical calculation of the stability of this compound conformers. Finally, it will present illustrative data and visualizations to aid in the understanding of the concepts discussed.
Theoretical Background
Conformational Analysis
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.[7][8] These different arrangements are called conformations or conformers. The stability of a particular conformer is determined by its potential energy, with lower energy conformers being more stable.[8] The primary factors influencing conformational stability are:
-
Torsional Strain: Arises from the repulsion between electron clouds of bonds on adjacent atoms. Eclipsed conformations have higher torsional strain than staggered conformations.
-
Steric Strain: Results from non-bonded atoms or groups being forced into close proximity, leading to repulsive van der Waals interactions.
-
Angle Strain: Occurs in cyclic or sterically crowded molecules where bond angles deviate from their ideal values.
For a molecule like this compound, rotation around the various C-C single bonds will lead to a multitude of conformers, each with a distinct energy level.
Stability of Conjugated Dienes
Conjugated dienes are characterized by having alternating double and single bonds. This arrangement allows for the overlap of p-orbitals across the single bond, creating a delocalized π-system. This delocalization of electron density is a stabilizing factor.[4][5][6] The enhanced stability of conjugated dienes can be quantified by comparing their heats of hydrogenation to those of non-conjugated dienes.[6][9] The heat of hydrogenation of a conjugated diene is lower than that of a comparable non-conjugated diene, indicating that the conjugated system is in a lower energy state.[6][9]
For this compound, certain conformations can bring the two π-systems of the double bonds and the carbonyl groups into conjugation, which is expected to significantly stabilize those particular conformers.
Proposed Computational Protocol for Stability Analysis
To quantitatively assess the stability of different conformers of this compound, a multi-step computational chemistry approach is proposed. This protocol is designed to efficiently explore the conformational space and obtain accurate relative energies.
Conformational Search
-
Initial Structure Generation: The 3D structure of this compound will be built using a molecular editor.
-
Molecular Mechanics (MM) Conformational Search: A systematic or random conformational search will be performed using a suitable molecular mechanics force field (e.g., MMFF94 or AMBER). This step will generate a large number of possible conformers by rotating around all acyclic single bonds. The energy of each conformer will be calculated, and duplicates will be removed based on a root-mean-square deviation (RMSD) threshold.
Geometry Optimization and Energy Calculation
-
Semi-Empirical Optimization: The unique conformers obtained from the MM search will be further optimized using a faster semi-empirical quantum mechanical method (e.g., PM7 or AM1). This step provides a better initial geometry for the more computationally expensive calculations.
-
Density Functional Theory (DFT) Optimization: The lowest energy conformers from the semi-empirical optimization will be subjected to full geometry optimization using Density Functional Theory (DFT). A common functional, such as B3LYP, will be used with a suitable basis set (e.g., 6-31G(d)). This level of theory provides a good balance between accuracy and computational cost for molecules of this size.
-
Frequency Analysis: For each optimized structure, a frequency calculation will be performed at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure is a true energy minimum. The frequency calculations will also provide thermodynamic data, such as zero-point vibrational energies (ZPVE), thermal corrections, and Gibbs free energies.
Relative Stability Determination
The relative stability of the conformers will be determined by comparing their calculated electronic energies, and more accurately, their Gibbs free energies at a standard temperature (e.g., 298.15 K). The conformer with the lowest Gibbs free energy will be identified as the most stable.
Data Presentation
The quantitative data obtained from the proposed computational study should be summarized in a clear and structured manner for easy comparison.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer ID | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Key Dihedral Angles (degrees) |
| Conf-1 (Global Minimum) | 0.00 | 0.00 | e.g., C2-C3-C4-C5: 180 |
| Conf-2 | Value | Value | Value |
| Conf-3 | Value | Value | Value |
| ... | ... | ... | ... |
Table 2: Comparison of Heats of Hydrogenation for Conjugated vs. Non-conjugated Systems (Illustrative Data)
| Compound | System | Experimental Heat of Hydrogenation (kJ/mol) |
| 1,3-Butadiene | Conjugated | -236 |
| 1,4-Pentadiene | Non-conjugated (Isolated) | -251 |
| Hypothetical Conjugated Conformer of this compound | Conjugated | Predicted Lower Value |
| Hypothetical Non-conjugated Conformer of this compound | Non-conjugated | Predicted Higher Value |
Note: The values for this compound are hypothetical and would be determined by the proposed computational study.
Visualizations
Diagrams are essential for visualizing the concepts and workflows discussed in this guide.
Caption: Proposed computational workflow for the stability analysis of this compound.
Caption: Schematic representation of p-orbital overlap in conjugated and non-conjugated systems.
Conclusion
While direct experimental data on the stability of this compound is scarce, a robust theoretical framework exists for its computational analysis. By employing a systematic computational approach, it is possible to thoroughly explore the conformational landscape of this molecule and determine the relative stabilities of its various conformers. The principles of conjugation are expected to be a dominant factor in stabilizing certain conformations. The proposed workflow provides a clear path for researchers to undertake such an analysis, the results of which would be invaluable for understanding the chemical behavior of this and related dicarbonyl compounds in various applications, including drug design and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. brainly.in [brainly.in]
- 4. Stability of Conjugated Dienes [almerja.com]
- 5. Stability of Conjugated Dienes MO Theory | MCC Organic Chemistry [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scribd.com [scribd.com]
An In-depth Technical Guide to the Chemical Properties and Reactivity of Octa-1,7-diene-1,8-dione
Disclaimer: The compound "Octa-1,7-diene-1,8-dione" is not a known stable chemical entity based on available chemical literature. Its structure, featuring carbonyl groups at the same positions as terminal double bonds (enones at both ends of an eight-carbon chain), suggests inherent instability. This guide, therefore, provides a theoretical exploration of its chemical properties and reactivity based on the well-established chemistry of its constituent functional groups: terminal α,β-unsaturated ketones (enones) and 1,8-dicarbonyl systems. This document is intended for researchers, scientists, and drug development professionals as a predictive guide to the behavior of similar structural motifs.
Introduction: The Hypothetical Structure of this compound
This compound presents a unique combination of reactive functional groups within a single molecule. The presence of two terminal enone moieties suggests a high propensity for various nucleophilic addition reactions, while the 1,8-dicarbonyl arrangement opens up possibilities for intramolecular cyclization reactions. Understanding the interplay between these functionalities is key to predicting the chemical behavior of this hypothetical molecule.
Predicted Chemical and Physical Properties
Quantitative data for this compound is unavailable. However, we can extrapolate the expected properties from simpler, known molecules that contain the key functional groups.
Properties of Terminal Enones
Terminal enones, such as methyl vinyl ketone, are characterized by the electrophilic nature of both the carbonyl carbon and the β-carbon. This dual reactivity is a hallmark of α,β-unsaturated carbonyl compounds.
| Property | Methyl Vinyl Ketone (Propen-2-one) | Ethyl Vinyl Ketone (Penten-1-en-3-one) |
| Molecular Formula | C₃H₄O | C₅H₈O |
| Molar Mass | 56.06 g/mol | 84.12 g/mol |
| Boiling Point | 81.4 °C | 102-103 °C |
| pKa (of α-proton) | ~19 | ~20 |
| ¹H NMR (CDCl₃, δ) | ~6.3 (dd, 1H), ~6.1 (dd, 1H), ~5.9 (dd, 1H), ~2.4 (s, 3H) | ~6.3 (dd, 1H), ~6.1 (dd, 1H), ~5.8 (dd, 1H), ~2.6 (q, 2H), ~1.1 (t, 3H) |
| ¹³C NMR (CDCl₃, δ) | ~198 (C=O), ~137 (CH₂), ~128 (=CH), ~26 (CH₃) | ~200 (C=O), ~137 (CH₂), ~128 (=CH), ~32 (CH₂), ~8 (CH₃) |
| IR (C=O stretch, cm⁻¹) | ~1685-1666 | ~1685-1666 |
Properties of 1,8-Diketones
Long-chain diketones are less common than their shorter-chain counterparts. Nonane-2,8-dione serves as a useful model for predicting the behavior of the 1,8-dicarbonyl system in our hypothetical molecule.
| Property | Nonane-2,8-dione |
| Molecular Formula | C₉H₁₆O₂ |
| Molar Mass | 156.22 g/mol [1] |
| Boiling Point | Not available |
| Melting Point | Not available |
| ¹H NMR (CDCl₃, δ) | ~2.4 (t, 4H), ~2.1 (s, 6H), ~1.5 (m, 4H), ~1.3 (m, 2H) |
| ¹³C NMR (CDCl₃, δ) | ~209 (C=O), ~43 (CH₂), ~29 (CH₂), ~23 (CH₂) |
| IR (C=O stretch, cm⁻¹) | ~1715 |
Reactivity of this compound
The reactivity of this compound can be predicted by considering the independent and potentially synergistic reactions of its functional groups.
Reactivity of the Enone System: Michael Addition
The terminal enone moieties are expected to be highly susceptible to Michael (1,4-conjugate) addition reactions. A wide range of nucleophiles can add to the β-carbon, leading to the formation of a 1,5-dicarbonyl compound.
Caption: Generalized Michael Addition to a terminal enone.
Common nucleophiles for Michael addition include enolates, amines, thiols, and cuprates. The reaction is typically thermodynamically controlled.
Reactivity of the 1,8-Diketone System: Intramolecular Aldol Cyclization
The linear eight-carbon chain separating the two carbonyl groups makes intramolecular reactions highly probable. The most likely of these is an intramolecular aldol condensation. Deprotonation at an α-carbon can lead to the formation of an enolate, which can then attack the other carbonyl group. This reaction preferentially forms five- or six-membered rings due to their thermodynamic stability.[2][3][4][5] In the case of a 1,8-diketone like nonane-2,8-dione, a six-membered ring is the favored product.[3]
Caption: Intramolecular aldol cyclization of a 1,8-diketone.
This cyclization would lead to the formation of a substituted cyclohexenone ring, a common structural motif in natural products and pharmaceuticals.
Competing and Sequential Reactions
The presence of both enone and diketone functionalities suggests the possibility of complex reaction pathways. For example, a Michael addition at one end of the molecule could be followed by an intramolecular aldol condensation involving the newly modified and the remaining carbonyl groups. The specific outcome would depend on the reaction conditions and the nature of the nucleophile used.
Experimental Protocols
While no protocols exist for this compound, the following are representative procedures for the key reactions discussed.
Experimental Protocol: Michael Addition to a Terminal Enone
This protocol describes the asymmetric Michael addition of diethyl malonate to cyclopentenone, a cyclic enone, which serves as a good model for a terminal enone.[6][7]
Materials:
-
(S)-BINOL (300 mg)
-
Anhydrous THF (9 mL)
-
LiAlH₄ solution (1M in THF, 0.5 mL)
-
Diethyl malonate (0.6 mL)
-
Cyclopentenone (0.5 mL)
-
Ethyl acetate
-
Cyclohexane
-
Silica gel
Procedure:
-
In a 50 mL three-neck flask equipped with a magnetic stir bar and a reflux condenser, add 300 mg of (S)-BINOL.
-
Purge the flask with N₂ and add 9 mL of anhydrous THF.
-
Cool the reaction mixture to 0°C and add 0.5 mL of LiAlH₄ solution dropwise with stirring.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add 0.6 mL of diethyl malonate dropwise, followed by 0.5 mL of cyclopentenone.
-
Heat the mixture to reflux for 2 hours.
-
After cooling, add 20 mL of distilled water and extract the aqueous layer twice with ethyl acetate.
-
Purify the product by flash chromatography on silica gel using an ethyl acetate/cyclohexane mixture as the eluent.
Caption: Workflow for Asymmetric Michael Addition.
Experimental Protocol: Intramolecular Aldol Cyclization of a 1,8-Diketone
This is a general procedure based on the known cyclization of nonane-2,8-dione to form a six-membered ring.[3]
Materials:
-
Nonane-2,8-dione
-
Sodium ethoxide
-
Ethanol (anhydrous)
-
Hydrochloric acid (dilute)
-
Diethyl ether
Procedure:
-
Dissolve nonane-2,8-dione in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add a catalytic amount of sodium ethoxide to the solution.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature and neutralize with dilute hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Extract the residue with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the product by column chromatography or distillation.
Comparative Protocol: Paal-Knorr Furan Synthesis from a 1,4-Diketone
The Paal-Knorr synthesis is a classic reaction of 1,4-diketones to form furans, pyrroles, or thiophenes.[8][9][10][11][12] This provides a useful comparison for the reactivity of dicarbonyl compounds.
Materials:
-
A 1,4-diketone (e.g., hexane-2,5-dione)
-
An acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)
-
A suitable solvent (e.g., toluene or benzene)
Procedure:
-
To a solution of the 1,4-diketone in the chosen solvent, add a catalytic amount of the acid.
-
Heat the mixture to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Continue heating until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture, wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over a drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure.
-
The crude furan product can be purified by distillation or chromatography.
Caption: Comparative reactivity of 1,4- and 1,8-diketones.
Conclusion
While this compound remains a hypothetical molecule, an analysis of its constituent functional groups provides a robust framework for predicting its chemical behavior. The terminal enone moieties are expected to readily undergo Michael additions, while the 1,8-dicarbonyl system is primed for intramolecular aldol cyclization to form a stable six-membered ring. The interplay of these reactive sites could lead to complex and synthetically useful transformations. This technical guide serves as a predictive tool for researchers exploring novel molecular architectures and reaction pathways in the fields of organic synthesis and drug development. Further computational and experimental studies on related, stable analogues would be invaluable in refining these predictions.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 3. chemtube3d.com [chemtube3d.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. About: Paal–Knorr synthesis [dbpedia.org]
- 10. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 11. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 12. rgmcet.edu.in [rgmcet.edu.in]
Unlocking the Synthetic Potential of Octa-1,7-diene-1,8-dione: A Technical Guide to Predicted Reaction Mechanisms
For Immediate Release
This technical guide, intended for researchers, scientists, and professionals in drug development, explores the theoretical yet highly probable reaction mechanisms of Octa-1,7-diene-1,8-dione. While direct experimental data for this specific molecule is not extensively available in current literature, its structure, featuring two α,β-unsaturated ketone moieties, provides a strong foundation for predicting its chemical behavior. The presence of these enone systems suggests a rich reactivity profile, primarily centered around conjugate additions and cycloaddition reactions, making it a potentially valuable, albeit under-explored, building block in organic synthesis.
This document outlines the core principles of the most likely reaction pathways, provides generalized experimental protocols for these transformations, and presents quantitative data from analogous systems to offer a comparative framework.
Predicted Reactivity and Potential Synthesis
This compound is characterized by two electrophilic centers at the β-carbons of its enone systems, making it highly susceptible to nucleophilic attack. This reactivity pattern is the cornerstone of the Michael addition. Furthermore, the activated double bonds can act as dienophiles in Diels-Alder reactions.
A plausible synthetic route to this compound could involve a multi-step process starting from simpler precursors, such as an aldol condensation approach. A hypothetical workflow for its synthesis is outlined below.
Caption: Hypothetical synthesis of this compound.
Michael Addition: A Key Conjugate Addition Pathway
The Michael addition, or 1,4-conjugate addition, is a fundamental reaction for α,β-unsaturated carbonyl compounds.[1][2] In the context of this compound, a Michael donor (a nucleophile, typically a resonance-stabilized enolate) would attack one of the β-carbons.[3][4] Given the symmetrical nature of the molecule, a double Michael addition could also be envisioned, leading to the formation of more complex cyclic or bicyclic structures, particularly with bifunctional nucleophiles.
The reaction mechanism proceeds in three key steps: deprotonation of the Michael donor to form an enolate, conjugate addition of the enolate to the β-carbon of the enone, and subsequent protonation of the resulting enolate.[3]
Caption: Generalized mechanism of the Michael Addition.
Experimental Protocol: General Michael Addition
-
Preparation of the Michael Donor: A suitable active methylene compound (e.g., diethyl malonate, acetylacetone) is dissolved in a polar aprotic solvent (e.g., THF, DMF).
-
Enolate Formation: A base (e.g., sodium ethoxide, sodium hydride) is added portion-wise to the solution at a controlled temperature (typically 0 °C to room temperature) to generate the enolate.[1]
-
Reaction with Michael Acceptor: A solution of the α,β-unsaturated ketone (the Michael acceptor, in this case, this compound) in the same solvent is added dropwise to the enolate solution.
-
Reaction Monitoring and Quenching: The reaction is stirred at room temperature or with gentle heating and monitored by TLC or GC-MS. Upon completion, the reaction is quenched by the addition of a proton source, such as a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: The product is extracted with an organic solvent, washed, dried, and purified by column chromatography or recrystallization.
Quantitative Data for Analogous Michael Additions
The following table summarizes reaction conditions and yields for Michael additions to various α,β-unsaturated ketones, providing a reference for potential outcomes with this compound.
| Michael Acceptor | Michael Donor | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Cyclohexenone | Diethyl Malonate | NaOEt | Ethanol | 25 | 85 | [1] |
| Methyl Vinyl Ketone | Acetylacetone | Piperidine | Methanol | 65 | 70 | [5] |
| Chalcone | Nitromethane | DBU | THF | 25 | 92 | [5] |
| 2-Cyclopentenone | Thiophenol | Et₃N | CH₂Cl₂ | 0 | 95 | [3] |
Diels-Alder Reaction: A Pathway to Cyclohexene Derivatives
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile.[6] The electron-withdrawing nature of the carbonyl groups in this compound makes its alkene components effective dienophiles.[7][8] This reaction would lead to the formation of a six-membered ring, a common structural motif in many natural products and pharmaceutical compounds. The reaction is typically concerted and stereospecific.[9] Lewis acids are often used to catalyze the reaction and enhance its rate and selectivity.[6]
Caption: The Diels-Alder reaction with an enone dienophile.
Experimental Protocol: General Diels-Alder Reaction
-
Reactant Preparation: The α,β-unsaturated ketone (dienophile) and the conjugated diene are dissolved in an appropriate solvent (e.g., toluene, dichloromethane, or in some cases, neat).
-
Catalyst Addition (Optional): If a Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂) is used, it is added to the solution of the dienophile at a low temperature (e.g., -78 °C to 0 °C) under an inert atmosphere.
-
Reaction Execution: The diene is then added to the mixture. The reaction is allowed to warm to room temperature or is heated to reflux, depending on the reactivity of the substrates.
-
Monitoring and Work-up: The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is quenched (e.g., with water or a mild base if a Lewis acid was used) and the organic product is extracted.
-
Purification: The crude product is purified by column chromatography, distillation, or recrystallization to yield the final cyclohexene adduct.
Quantitative Data for Diels-Alder Reactions with Enone Dienophiles
This table provides examples of Diels-Alder reactions involving enone dienophiles, which can serve as a guide for planning experiments with this compound.
| Dienophile | Diene | Catalyst/Conditions | Solvent | Temperature (°C) | Yield (%) | Reference |
| Methyl Vinyl Ketone | Butadiene | Thermal | Benzene (sealed tube) | 100 | 75 | [10] |
| Acrolein | Cyclopentadiene | None | Dichloromethane | 0 | >90 (endo) | [8] |
| 2-Cyclohexenone | Isoprene | AlCl₃ | Dichloromethane | 0 | 88 | [11] |
| Maleic Anhydride | Furan | Thermal | Diethyl Ether | 25 | ~100 | [10] |
Implications for Drug Development and Research
The predicted reactivity of this compound makes it a molecule of significant interest. The ability to undergo both Michael additions and Diels-Alder reactions opens up avenues for the synthesis of a diverse range of complex molecular architectures from a single precursor. The 1,5-dicarbonyl compounds formed from Michael additions are key intermediates in Robinson annulations, a powerful ring-forming reaction.[1] The cyclohexene derivatives from Diels-Alder reactions are prevalent in pharmacologically active compounds. Researchers can leverage these potential pathways to design novel synthetic routes to target molecules in drug discovery and materials science. Further experimental validation is required to fully elucidate the reactivity and potential of this promising, yet underexplored, chemical entity.
References
- 1. michael addition [employees.csbsju.edu]
- 2. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. scribd.com [scribd.com]
- 5. Michael Addition [organic-chemistry.org]
- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 7. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 8. Diels-Alder Reaction [organic-chemistry.org]
- 9. byjus.com [byjus.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Octa-1,7-diene: A Structurally Related and Well-Characterized Analog of the Putative Octa-1,7-diene-1,8-dione
A Note on Nomenclature and Availability: The requested compound, "Octa-1,7-diene-1,8-dione," is not described in the scientific literature under this name, and a CAS number has not been assigned. The systematic IUPAC name for a molecule with this structure would be Octa-1,7-dienedial . The lack of available data for Octa-1,7-dienedial suggests that it may be an unstable or synthetically challenging molecule, likely due to the high reactivity of the two aldehyde functional groups in conjugation with the terminal double bonds.
This technical guide will therefore focus on a closely related and extensively studied compound: Octa-1,7-diene . This molecule shares the eight-carbon backbone and terminal double bonds, making it a relevant and well-documented structural analog. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of its properties and synthesis.
IUPAC Name and CAS Number
Quantitative Data Summary
The following table summarizes the key physicochemical properties of Octa-1,7-diene.
| Property | Value | Reference |
| Molecular Formula | C8H14 | [4] |
| Molar Mass | 110.20 g/mol | [4] |
| Density | 0.746 g/mL at 25 °C | [4] |
| Boiling Point | 114-121 °C | [4] |
| Melting Point | -70 °C | |
| Refractive Index | n20/D 1.422 | [4] |
| Solubility in Water | Slightly miscible | [4] |
| Miscibility | Miscible with methanol and cyclohexane | [4] |
Experimental Protocols: Synthesis of Octa-1,7-diene
A common method for the synthesis of Octa-1,7-diene is the dimerization of butadiene. This process can be carried out using a variety of catalysts. One documented method involves the use of a palladium acetate catalyst in the presence of a phosphine ligand and formic acid.
Representative Protocol for the Dimerization of Butadiene to Octa-1,7-diene:
-
Catalyst Preparation: A palladium acetate catalyst is prepared in a suitable solvent, such as an aromatic hydrocarbon. A tertiary phosphine, for example, triphenylphosphine, is added as a ligand.
-
Reaction Setup: The catalyst solution is charged into a pressure reactor.
-
Reactant Addition: Liquefied butadiene and formic acid are introduced into the reactor.
-
Reaction Conditions: The reactor is heated to a temperature typically ranging from 40 to 160 °C. The pressure is maintained to keep the reactants in the liquid phase.
-
Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC) to determine the conversion of butadiene and the selectivity towards Octa-1,7-diene.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the pressure is released. The product is separated from the catalyst and unreacted starting materials. Purification of the crude product is typically achieved by fractional distillation.
Visualization of Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of Octa-1,7-diene from butadiene.
Caption: Synthesis workflow for Octa-1,7-diene.
References
Technical Guide: Octa-1,7-diene - Physicochemical Properties and Synthetic Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of Octa-1,7-diene. It includes tabulated data on its solubility in various solvents and key physical parameters such as melting point, boiling point, and density. Detailed, generalized experimental protocols for the determination of these properties are provided to assist in laboratory settings. Furthermore, a logical workflow for the industrial synthesis and purification of Octa-1,7-diene, derived from established patent literature, is presented visually using a Graphviz diagram. This document serves as a critical resource for professionals engaged in chemical research and development.
Physicochemical Properties of Octa-1,7-diene
Octa-1,7-diene is a colorless liquid with a distinct odor.[1] It is an important intermediate in organic synthesis, particularly in the production of polymers and as a crosslinking agent.[1]
Physical Properties
The key physical properties of Octa-1,7-diene are summarized in the table below. These values are essential for its handling, storage, and application in various chemical processes.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄ | [2] |
| Molecular Weight | 110.2 g/mol | [2] |
| Melting Point | -70 °C | [2] |
| Boiling Point | 114-121 °C | [2] |
| Density | 0.746 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.422 | [2] |
| Flash Point | 10 °C (closed cup) | |
| Autoignition Temperature | 230 °C | [2] |
Solubility Data
The solubility of Octa-1,7-diene in various solvents is a critical parameter for its use in reactions and purification processes.
| Solvent | Solubility | Source |
| Water | Slightly miscible (0.08 g/L) | [2] |
| Methanol | Miscible | [2] |
| Cyclohexane | Miscible | [2] |
Experimental Protocols
The following sections detail generalized experimental procedures for determining the key physical properties of organic compounds like Octa-1,7-diene.
Determination of Melting Point (Capillary Method)
This method is suitable for determining the melting point of solid organic compounds. For a low-melting substance like Octa-1,7-diene, this protocol would be applicable if it were solidified at a low temperature.
Materials:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Sample of the organic solid
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Ensure the sample is dry and finely powdered. If necessary, grind the sample gently in a mortar and pestle.
-
Load the capillary tube by pressing the open end into the sample, trapping a small amount of the powder.
-
Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate initially to approach the expected melting point.
-
When the temperature is about 15-20 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last solid crystal melts (the end of the melting range).
Determination of Boiling Point (Microscale Method)
This method is suitable for determining the boiling point of a small volume of a liquid organic compound.
Materials:
-
Thiele tube or other heating bath (e.g., oil bath)
-
Thermometer
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Liquid sample
Procedure:
-
Fill the small test tube with the liquid sample to a depth of about 1-2 cm.
-
Place the capillary tube, sealed end up, into the liquid in the test tube.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Clamp the thermometer so that the apparatus is suspended in the heating bath (Thiele tube or oil bath). The heat-transfer liquid in the bath should be above the level of the sample in the test tube.
-
Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue gentle heating until a steady and rapid stream of bubbles is observed.
-
Turn off the heat and allow the bath to cool slowly.
-
Observe the capillary tube. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.
Determination of Solubility
This procedure outlines a qualitative method to determine the solubility of an organic compound in various solvents.
Materials:
-
Small test tubes
-
Stirring rod
-
Sample of the organic compound
-
A selection of solvents (e.g., water, methanol, cyclohexane)
Procedure:
-
Place approximately 0.1 g (if solid) or 0.2 mL (if liquid) of the organic compound into a small test tube.
-
Add 3 mL of the chosen solvent to the test tube.
-
Stir the mixture vigorously with a stirring rod for about one minute.
-
Observe the mixture. If the compound completely dissolves, it is considered soluble. If it remains as a separate phase or a significant amount of solid is present, it is considered insoluble. If some, but not all, of the compound dissolves, it can be classified as partially soluble.
-
Repeat the procedure for each solvent to be tested.
Synthesis and Purification Workflow
Octa-1,7-diene can be synthesized on an industrial scale via the metathesis of cyclohexene with ethylene.[3] The following diagram illustrates a continuous process for its production and subsequent purification.[3]
Biological Activity
Currently, there is limited specific information available in peer-reviewed literature detailing the involvement of Octa-1,7-diene in defined biological signaling pathways. Its primary applications and research focus are in the realm of polymer chemistry and organic synthesis.[1][4] General toxicity studies indicate that it can be irritating to the eyes, skin, and respiratory tract.[1]
Conclusion
This technical guide has summarized the essential physicochemical properties of Octa-1,7-diene, provided standardized protocols for their determination, and outlined a representative industrial synthesis and purification workflow. The compiled data and methodologies are intended to support researchers and professionals in the effective and safe utilization of this versatile chemical intermediate.
References
- 1. 1,7-Octadiene | C8H14 | CID 19460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3710-30-3 CAS MSDS (1,7-Octadiene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. US20070083066A1 - Method for the production of 1,7-octadiene and use thereof - Google Patents [patents.google.com]
- 4. 1,7-Octadiene - Wikipedia [en.wikipedia.org]
Tautomerism in Unsaturated 1,8-Dicarbonyl Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with significant implications for molecular reactivity, stability, and biological activity. In the realm of drug discovery and development, understanding and controlling tautomeric equilibria is crucial, as different tautomers of a drug molecule can exhibit varied pharmacological and pharmacokinetic profiles. This technical guide provides an in-depth exploration of tautomerism in unsaturated 1,8-dicarbonyl compounds. While the tautomerism of β-dicarbonyl (1,3-dicarbonyl) compounds is well-documented, this guide extends these principles to the less-explored 1,8-dicarbonyl systems. We will delve into the structural factors governing keto-enol tautomerism, the influence of unsaturation, solvent effects, and the critical role of intramolecular hydrogen bonding. This guide also presents detailed experimental protocols for the characterization of tautomers and summarizes key quantitative data.
Introduction to Tautomerism in Dicarbonyl Compounds
Dicarbonyl compounds exist in a dynamic equilibrium between their keto and enol forms.[1][2][3] The keto form contains two carbonyl groups, while the enol form is characterized by the presence of a hydroxyl group and a carbon-carbon double bond.[4] For most simple carbonyl compounds, the keto form is thermodynamically more stable and predominates at equilibrium. However, in dicarbonyl compounds, the enol form can be significantly stabilized, shifting the equilibrium.[1][3]
The position of this equilibrium is influenced by several factors, including:
-
Intramolecular Hydrogen Bonding: The formation of a stable intramolecular hydrogen bond between the enolic hydroxyl group and the second carbonyl oxygen can greatly stabilize the enol tautomer.[5]
-
Conjugation and Resonance: Extended conjugation within the enol form contributes to its stability.[3]
-
Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium. Polar solvents can form intermolecular hydrogen bonds with the keto and enol forms, potentially disrupting intramolecular hydrogen bonds and shifting the equilibrium.[6][7][8]
-
Substituent Effects: Electron-withdrawing or donating groups on the carbon backbone can alter the acidity of the α-protons and influence the stability of the respective tautomers.
While β-dicarbonyl (1,3-dicarbonyl) compounds can form a highly stable six-membered ring via intramolecular hydrogen bonding in their enol form, 1,8-dicarbonyl compounds would form a much larger and potentially less stable eleven-membered ring. This structural difference is a key consideration when extrapolating the behavior of 1,3-dicarbonyls to their 1,8-counterparts.
Structural Features of Unsaturated 1,8-Dicarbonyl Tautomers
The presence of unsaturation within the carbon backbone of a 1,8-dicarbonyl compound introduces additional complexity and potential for stabilization of the enol form through extended conjugation. The general equilibrium between the diketo and a possible enol form is depicted below.
Caption: Keto-enol equilibrium in an unsaturated 1,8-dicarbonyl compound.
The stability of the enol form in unsaturated 1,8-dicarbonyl compounds will be a delicate balance between the stabilizing effect of extended conjugation and the potential destabilizing effect of a large, strained ring if intramolecular hydrogen bonding were to occur. It is also possible that intermolecular hydrogen bonding plays a more significant role in stabilizing the enol form in these systems, particularly in concentrated solutions or in the solid state.
Factors Influencing Tautomeric Equilibrium
The tautomeric equilibrium in unsaturated 1,8-dicarbonyl compounds is a multifactorial phenomenon. The interplay of structural and environmental factors dictates the predominant tautomeric form.
Caption: Factors influencing the keto-enol tautomeric equilibrium.
Quantitative Analysis of Tautomeric Equilibria
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the quantitative analysis of tautomeric mixtures in solution.[9][10] The equilibrium constant (Keq) can be determined by integrating the signals corresponding to specific protons in the keto and enol forms.
Table 1: Hypothetical Keto-Enol Equilibrium Data for an Unsaturated 1,8-Dicarbonyl Compound
| Solvent | Temperature (°C) | % Keto | % Enol | Keq ([Enol]/[Keto]) |
| Chloroform-d | 25 | 85 | 15 | 0.18 |
| DMSO-d6 | 25 | 70 | 30 | 0.43 |
| Benzene-d6 | 25 | 90 | 10 | 0.11 |
| Chloroform-d | 50 | 88 | 12 | 0.14 |
Note: This data is illustrative and serves as an example of how quantitative results would be presented. Actual values will vary depending on the specific compound.
The data in Table 1 illustrates the expected trend where a more polar, hydrogen-bond accepting solvent like DMSO could stabilize the enol form to a greater extent than a non-polar solvent like benzene.
Experimental Protocols
Synthesis of Unsaturated 1,8-Dicarbonyl Compounds
The synthesis of 1,n-dicarbonyl compounds is a cornerstone of organic synthesis, with various methods available.[11] A general approach for the synthesis of unsaturated 1,8-dicarbonyl compounds can involve the coupling of two appropriate building blocks.
Caption: General workflow for the synthesis of unsaturated 1,8-dicarbonyls.
NMR Spectroscopic Analysis of Tautomeric Equilibrium
Objective: To determine the equilibrium constant (Keq) for the keto-enol tautomerism of an unsaturated 1,8-dicarbonyl compound in various solvents.
Materials:
-
Unsaturated 1,8-dicarbonyl compound
-
Deuterated solvents (e.g., CDCl3, DMSO-d6, Benzene-d6)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare solutions of the unsaturated 1,8-dicarbonyl compound in each of the deuterated solvents at a known concentration (e.g., 10 mg/mL).
-
Transfer the solutions to NMR tubes.
-
Acquire 1H NMR spectra for each sample at a constant temperature (e.g., 25 °C).
-
Identify the characteristic signals for the keto and enol tautomers. Protons alpha to the carbonyl groups in the keto form will have a different chemical shift from the vinylic protons in the enol form.
-
Integrate the area of a well-resolved signal for the keto form (Iketo) and a well-resolved signal for the enol form (Ienol).
-
Normalize the integrals based on the number of protons giving rise to each signal (nketo and nenol).
-
Calculate the percentage of each tautomer:
-
% Keto = [ (Iketo / nketo) / ( (Iketo / nketo) + (Ienol / nenol) ) ] * 100
-
% Enol = [ (Ienol / nenol) / ( (Iketo / nketo) + (Ienol / nenol) ) ] * 100
-
-
Calculate the equilibrium constant: Keq = % Enol / % Keto.
-
(Optional) Repeat the measurements at different temperatures to determine the thermodynamic parameters (ΔH° and ΔS°) of the tautomerization.
Implications for Drug Development
The tautomeric state of a drug molecule can significantly impact its biological activity.[12][13] Different tautomers can exhibit:
-
Different Binding Affinities: The shape and hydrogen bonding capabilities of different tautomers can lead to varied interactions with a biological target.
-
Altered Physicochemical Properties: Tautomerism can affect solubility, lipophilicity, and membrane permeability, which in turn influence drug absorption, distribution, metabolism, and excretion (ADME).
-
Potential for Racemization: If a chiral center is adjacent to a tautomerizable proton, racemization can occur, potentially leading to a mixture of enantiomers with different pharmacological activities.[12]
For unsaturated 1,8-dicarbonyl compounds being investigated as potential drug candidates, a thorough understanding of their tautomeric behavior is essential for predicting their in vivo activity and for the rational design of more potent and selective analogs.
Conclusion
The tautomerism of unsaturated 1,8-dicarbonyl compounds represents a fascinating area of study with direct relevance to medicinal chemistry and drug development. While the principles established for β-dicarbonyl systems provide a strong foundation, the unique structural features of 1,8-dicarbonyls, particularly the large ring that would be formed by intramolecular hydrogen bonding, suggest that their tautomeric behavior may be distinct. Further experimental and computational studies are needed to fully elucidate the tautomeric equilibria in these systems and to harness this knowledge for the design of novel therapeutics. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for researchers venturing into this promising field.
References
- 1. Tautomers of Dicarbonyl Compounds Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The keto-enol tautomerism of dicarbonyl compounds; the enol-form is preferred in contrast to the keto form, this is due to:A. Presence of carbonyl group on each side of $-CH_{2}-$ group B. Resonance stabilization of enol formC. Presence of methylene groupD. Rapid chemical exchange [vedantu.com]
- 4. quora.com [quora.com]
- 5. youtube.com [youtube.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
An Inquiry into the Existence of Octa-1,7-diene-1,8-dione
A comprehensive review of available scientific literature and chemical databases reveals no specific records or reported instances of the discovery or synthesis of the compound designated as Octa-1,7-diene-1,8-dione. This suggests that the molecule may be a novel, yet-to-be-synthesized compound or one that is highly unstable under typical laboratory conditions. As such, a technical guide on its discovery and first synthesis cannot be constructed at this time.
Extensive searches were conducted for the target molecule, its potential precursors such as Octa-1,7-diene-1,8-diol, and for general synthetic methodologies that could plausibly yield such a structure. These inquiries across multiple chemical and scientific databases did not yield any direct or indirect references to this compound.
The parent hydrocarbon, Octa-1,7-diene, is a well-documented and commercially available compound.[1] It serves as a precursor in various industrial and research applications, including polymer synthesis.[1] Methodologies for the transformation of terminal alkenes, such as those present in Octa-1,7-diene, into other functional groups are well-established in organic chemistry.
The synthesis of diones from dienes is a known class of chemical transformation. Conceptually, the synthesis of this compound from Octa-1,7-diene would involve the oxidation of the terminal double bonds to carbonyl groups. A hypothetical workflow for such a transformation is outlined below. It is important to emphasize that this represents a theoretical pathway and has not been reported in the literature for this specific substrate.
Hypothetical Synthetic Workflow
A plausible, though unconfirmed, synthetic route to this compound could involve a two-step process starting from the readily available Octa-1,7-diene. This process would first involve the formation of a diol, followed by oxidation to the target dione.
Caption: A hypothetical two-step synthesis of this compound from Octa-1,7-diene.
Potential Experimental Protocols (Theoretical)
The following are generalized, theoretical protocols for the key transformations in the hypothetical synthesis of this compound. These are based on standard organic chemistry methodologies and have not been optimized for this specific compound.
Table 1: Theoretical Reaction Parameters
| Step | Reaction | Reagents and Conditions | Potential Yield |
| 1 | Dihydroxylation | OsO₄ (catalytic), NMO (stoichiometric), Acetone/Water | Not Reported |
| 2 | Oxidation | PCC, CH₂Cl₂ or Swern Oxidation (Oxalyl chloride, DMSO, Et₃N) | Not Reported |
Detailed Methodologies (Theoretical)
Step 1: Hypothetical Synthesis of Octa-1,7-diene-1,8-diol
This procedure outlines a potential method for the dihydroxylation of Octa-1,7-diene to form the corresponding diol.
-
Reaction Setup: To a solution of Octa-1,7-diene (1 equivalent) in a mixture of acetone and water (10:1) would be added N-methylmorpholine N-oxide (NMO) (2.2 equivalents).
-
Catalyst Addition: A catalytic amount of osmium tetroxide (OsO₄) (e.g., 0.01 equivalents) would be added to the stirred solution at room temperature.
-
Reaction Monitoring: The reaction progress would be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, the reaction would be quenched with a saturated aqueous solution of sodium bisulfite. The organic layer would be separated, and the aqueous layer extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers would be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product would likely require purification by column chromatography on silica gel to yield the hypothetical Octa-1,7-diene-1,8-diol.
Step 2: Hypothetical Synthesis of this compound
This procedure describes a potential oxidation of the diol to the target dione.
-
Reagent Preparation: A solution of the hypothetical Octa-1,7-diene-1,8-diol (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) would be prepared in a flask under an inert atmosphere.
-
Oxidant Addition: Pyridinium chlorochromate (PCC) (2.5 equivalents) adsorbed on silica gel would be added to the solution in portions.
-
Reaction Monitoring: The reaction would be stirred at room temperature and monitored by TLC.
-
Workup: Upon completion, the reaction mixture would be filtered through a pad of silica gel, eluting with an appropriate solvent. The filtrate would be concentrated under reduced pressure.
-
Purification: The resulting crude product would likely require further purification, for instance, by column chromatography, to isolate the hypothetical this compound.
Conclusion
While the requested in-depth technical guide on the discovery and first synthesis of this compound cannot be provided due to a lack of available data, this response outlines the current status of information regarding this compound. The provided hypothetical synthetic pathway is based on established chemical principles and is intended for informational purposes for researchers and scientists who may be interested in the potential synthesis of this novel compound. Any attempt to perform the described theoretical protocols should be done with a thorough understanding of the associated chemical hazards and with appropriate safety precautions. Further research would be required to determine the actual feasibility of this synthesis and the properties of the target molecule.
References
A Technical Guide to Long-Chain Unsaturated Diketones: Synthesis, Properties, and Biological Applications
For Researchers, Scientists, and Drug Development Professionals
Long-chain unsaturated diketones represent a compelling class of molecules with a diverse range of biological activities, making them a focal point for research in medicinal chemistry and drug development. Their unique structural features, characterized by a diketone moiety within a long aliphatic chain containing one or more double bonds, give rise to a variety of chemical properties and biological functions, including anticancer, antimicrobial, and antioxidant effects. This technical guide provides a comprehensive literature review of long-chain unsaturated diketones, detailing their synthesis, physicochemical properties, and mechanisms of action, with a focus on their potential as therapeutic agents.
Chemical Synthesis and Characterization
The synthesis of long-chain unsaturated diketones can be achieved through several synthetic routes, with the choice of method often depending on the desired substitution pattern and the position of the unsaturation.
General Synthetic Methodologies
Two primary strategies have been developed for the synthesis of long-chain β-diketones. The first involves a malonate-type alkylation of acid chlorides derived from fatty acids. A more direct approach consists of the coupling and subsequent hydrolysis of long-chain acetylenes with fatty acid chlorides[1]. The classical Claisen condensation, which involves the reaction of a ketone with an ester in the presence of a base, is also a widely used method for preparing β-diketones[2]. Additionally, the hydration of alkynones, often prepared via Sonogashira coupling of terminal alkynes and acyl chlorides, provides another route to 1,3-diketones[2]. For the synthesis of α,β-unsaturated ketones, palladium-catalyzed intermolecular oxidative coupling of alkynamides and terminal alkenes has been shown to be an effective method[3].
Table 1: Synthetic Methodologies for Unsaturated Diketones
| Method | Description | Starting Materials | Key Reagents/Catalysts | Ref. |
| Malonate-type Alkylation | Alkylation of an acid chloride with a malonic ester derivative. | Fatty acid chlorides, malonic esters | Base | [1] |
| Acetylene Coupling | Coupling of a long-chain acetylene with an acid chloride followed by hydrolysis. | Long-chain acetylenes, fatty acid chlorides | Coupling agent, acid/base for hydrolysis | [1] |
| Claisen Condensation | Base-catalyzed condensation of a ketone and an ester. | Ketones, esters | Strong base (e.g., LDA) | [2] |
| Hydration of Alkynones | Addition of water across the triple bond of an alkynone. | Alkynones | Acid or metal catalyst (e.g., PtCl4) | [2] |
| Palladium-Catalyzed Coupling | Intermolecular oxidative coupling of an alkynamide and a terminal alkene. | Alkynamides, terminal alkenes | Pd(II) catalyst, oxidant | [3] |
Spectroscopic Characterization
The structural elucidation of long-chain unsaturated diketones relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
¹H and ¹³C NMR Spectroscopy: The keto-enol tautomerism inherent to β-diketones is a key feature that can be observed by NMR. The chemical shifts of the olefinic and carbonyl carbons in α,β-unsaturated carbonyl compounds are particularly informative[4]. For long-chain compounds, the signals of the unsaturated carbons are influenced by their distance from the functional groups[5]. A complete and unequivocal assignment of ¹H and ¹³C NMR data is crucial for structural confirmation and is often achieved through a combination of 1D and 2D NMR experiments[6][7].
Mass Spectrometry: The fragmentation patterns observed in mass spectrometry provide valuable information for identifying the structure of long-chain diketones. The tautomers of 1,3-diketones can be separated by gas chromatography and their mass spectra show distinct fragmentation patterns, indicating that the molecular ions of the tautomers do not interconvert in the ion source[8]. For α,β-unsaturated ketones, common fragmentation pathways include McLafferty rearrangements and allylic cleavages[8][9]. The position of the diketone moiety in long-chain compounds can be determined from the fragmentation pattern in both electron and chemical ionization modes[1][10].
Biological Activities and Mechanisms of Action
Long-chain unsaturated diketones have been shown to possess a range of biological activities, with the α,β-unsaturated carbonyl moiety being a key pharmacophore for many of these effects.
Anticancer Activity
Numerous α,β-unsaturated ketones have demonstrated potent antitumor activities[9][11]. The cytotoxic effects are often attributed to their ability to act as Michael acceptors, reacting with nucleophilic groups in biological macromolecules. The presence of a non-sterically hindered Michael acceptor appears to be an essential structural requirement for cytotoxicity[12]. Some unsaturated diketones have been shown to induce apoptosis in cancer cells[2].
Table 2: Anticancer Activity of Selected Unsaturated Diketones
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action | Ref. |
| Compound 6b | HepG2 | 5.8 | EGFR inhibition | [9][11] |
| Compound 6b | MCF-7 | 6.1 | EGFR inhibition | [9][11] |
| Compound 7 | HeLa | 6.2 | EGFR inhibition | [9][11] |
| Compound 8b | PC-3 | 7.8 | EGFR inhibition | [9][11] |
Antimicrobial Activity
Long-chain epoxy-alkanones, which are structurally related to unsaturated diketones, have shown antimicrobial activity against pathogenic dermal bacteria and fungi[13]. The length of the aliphatic chain has been found to be a determinant of the antibacterial activity[14]. Azoderivatives of β-diketones have also been reported to have in vitro inhibitory action on the growth of E. coli[15].
Table 3: Antimicrobial Activity of Selected Diketone Derivatives
| Compound | Microorganism | MIC (µg/mL) | Ref. |
| 3,4-Epoxy-2-dodecanone | Trichophyton mentagrophytes | 25 | [13] |
| 3,4-Epoxy-2-tridecanone | Trichophyton mentagrophytes | 25 | [13] |
| Azoderivative of barbituric acid (C8) | E. coli | 420 (MIC₅₀) | [15] |
Antioxidant Activity
The antioxidant properties of diketones are often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) methods[10]. These assays measure the ability of the compounds to scavenge free radicals or reduce oxidant species[16][17].
Signaling Pathways
The biological effects of long-chain unsaturated diketones are mediated through their interaction with various cellular signaling pathways. The electrophilic nature of the α,β-unsaturated carbonyl moiety allows these compounds to react with nucleophilic cysteine residues in proteins, thereby modulating their function.
The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Electrophilic compounds, including those with an α,β-unsaturated carbonyl group, can react with cysteine residues on Keap1, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and induces the expression of a battery of cytoprotective genes[3][14]. Curcumin, a well-known natural diketone, is a potent activator of the Nrf2 pathway[18].
The NF-κB signaling pathway is a key regulator of inflammation. The α,β-unsaturated carbonyl moiety can inhibit NF-κB activation by targeting critical cysteine residues in upstream kinases like IKKβ or in the NF-κB proteins themselves, thereby preventing their DNA binding and transcriptional activity[15][19].
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and biological evaluation of long-chain unsaturated diketones.
Synthesis of a Long-Chain β-Diketone via Claisen Condensation
This protocol describes a general procedure for the synthesis of a long-chain β-diketone.
-
Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C and add n-butyllithium (1.0 eq) dropwise. Stir the mixture for 30 minutes at -78 °C.
-
Enolate Formation: To the LDA solution at -78 °C, add a solution of a long-chain ketone (1.0 eq) in anhydrous THF dropwise. Stir the reaction mixture for 1 hour at -78 °C to ensure complete enolate formation.
-
Acylation: Add a long-chain ester (1.2 eq) to the enolate solution at -78 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of long-chain unsaturated diketones on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control. Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
Long-chain unsaturated diketones are a promising class of compounds with significant potential in drug discovery. Their diverse biological activities, coupled with the tunability of their chemical structures, offer a rich area for further investigation. A thorough understanding of their synthesis, chemical properties, and mechanisms of action is essential for the rational design and development of novel therapeutic agents based on this scaffold. Future research should focus on the synthesis of novel analogues with improved potency and selectivity, as well as in-depth studies to further elucidate their molecular targets and signaling pathways.
References
- 1. Synthesis and characterization of long-chain 1,2-dioxo compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 13C NMR spectroscopy of unsaturated long-chain compounds: an evaluation of the unsaturated carbon signals as rational functions | CoLab [colab.ws]
- 6. scielo.br [scielo.br]
- 7. mdpi.com [mdpi.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. whitman.edu [whitman.edu]
- 10. researchgate.net [researchgate.net]
- 11. High-Performance Data Processing Workflow Incorporating Effect-Directed Analysis for Feature Prioritization in Suspect and Nontarget Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. youtube.com [youtube.com]
- 18. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Natural and synthetic α,β-unsaturated carbonyls for NF-κB inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of Octanedial via Ozonolysis of Octa-1,7-diene
Abstract
This application note details the ozonolysis of octa-1,7-diene to produce octanedial, a valuable bifunctional molecule for various synthetic applications. The protocol employs a reductive workup to selectively yield the dialdehyde. This document provides a comprehensive experimental procedure, safety guidelines, and data presentation to assist researchers in successfully replicating this transformation.
Introduction
Ozonolysis is a powerful and versatile organic reaction that utilizes ozone to cleave carbon-carbon double or triple bonds. The outcome of the reaction is determined by the workup conditions employed. A reductive workup, typically using reagents like dimethyl sulfide (DMS) or triphenylphosphine (PPh₃), yields aldehydes or ketones. Conversely, an oxidative workup, often with hydrogen peroxide, results in the formation of carboxylic acids.
Octa-1,7-diene possesses two terminal double bonds, making it an ideal substrate for ozonolysis to generate a linear C8 bifunctional molecule. This application note focuses on the synthesis of octanedial (suberaldehyde) through the ozonolysis of octa-1,7-diene followed by a reductive workup with dimethyl sulfide. Octanedial serves as a crucial building block in the synthesis of various pharmaceuticals and polymers.
Reaction Scheme
The ozonolysis of octa-1,7-diene proceeds through the formation of an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide. Subsequent reductive workup with dimethyl sulfide cleaves the ozonide to yield octanedial and dimethyl sulfoxide (DMSO) as a byproduct.
Caption: Reaction scheme for the synthesis of octanedial.
Experimental Protocol
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| Octa-1,7-diene | 98% | Sigma-Aldrich | 3710-30-3 |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | 75-09-2 |
| Methanol (MeOH) | Anhydrous, 99.8% | Sigma-Aldrich | 67-56-1 |
| Dimethyl Sulfide (DMS) | ≥99% | Sigma-Aldrich | 75-18-3 |
| Ozone (O₃) | Generated in situ | - | 10028-15-6 |
| Nitrogen (N₂) / Argon (Ar) | High Purity | - | - |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | - | 144-55-8 |
| Magnesium Sulfate (MgSO₄) | Anhydrous | - | 7487-88-9 |
3.2. Equipment
-
Three-neck round-bottom flask equipped with a magnetic stirrer
-
Ozone generator (e.g., Welsbach or similar)
-
Gas dispersion tube
-
Low-temperature thermometer
-
Dry ice/acetone or isopropanol cooling bath
-
Separatory funnel
-
Rotary evaporator
3.3. Procedure
-
Reaction Setup: A 500 mL three-neck round-bottom flask is charged with octa-1,7-diene (11.0 g, 100 mmol) and a 4:1 mixture of anhydrous dichloromethane and anhydrous methanol (200 mL). The flask is equipped with a magnetic stir bar, a gas inlet tube connected to an ozone generator, and a gas outlet tube vented through a bubbler containing potassium iodide solution to quench excess ozone.
-
Ozonolysis: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath. A stream of ozone in oxygen is bubbled through the solution. The progress of the reaction can be monitored by the appearance of a blue color, indicating an excess of dissolved ozone. Alternatively, thin-layer chromatography (TLC) can be used to monitor the disappearance of the starting material.
-
Reductive Workup: Once the reaction is complete, the ozone stream is stopped, and the solution is purged with nitrogen or argon for 15-20 minutes to remove excess ozone. Dimethyl sulfide (12.4 mL, 170 mmol) is then added dropwise at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Quenching and Extraction: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (100 mL). The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator to yield the crude octanedial.
-
Purification (Optional): The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Data Summary
| Parameter | Value |
| Starting Material | Octa-1,7-diene |
| Product | Octanedial |
| Molecular Formula (Product) | C₈H₁₄O₂ |
| Molecular Weight (Product) | 142.19 g/mol |
| Theoretical Yield | 14.22 g |
| Typical Isolated Yield | 10.7 - 12.1 g (75-85%) |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | 95-97 °C at 10 mmHg |
Safety Precautions
-
Ozone is a toxic and powerful oxidizing agent. The ozonolysis reaction should be performed in a well-ventilated fume hood.
-
The intermediate ozonides can be explosive. Do not allow the reaction mixture to warm up before the addition of the reducing agent.
-
Dimethyl sulfide is volatile and has a strong, unpleasant odor. It should be handled in a fume hood.
-
The use of a dry ice/acetone bath requires appropriate cryogenic gloves and eye protection.
Workflow Diagram
Caption: Step-by-step experimental workflow for ozonolysis.
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of octanedial from octa-1,7-diene. The use of a reductive workup with dimethyl sulfide ensures a high yield of the desired dialdehyde. This versatile intermediate can be utilized in a wide range of subsequent chemical transformations. Researchers should adhere to the safety precautions outlined due to the hazardous nature of the reagents involved.
Application Notes and Protocols for the Use of Octa-1,7-diene in Polymer Synthesis
A Note on the Topic: The compound "octa-1,7-diene-1,8-dione" is not described in the reviewed scientific literature for polymer synthesis. It is presumed that the intended monomer is octa-1,7-diene , a non-conjugated diene utilized in coordination polymerization to produce polymers with pendant vinyl groups. These pendant functionalities are valuable for subsequent polymer modification. This document provides detailed application notes and protocols for the synthesis and functionalization of polymers based on octa-1,7-diene.
Introduction
Octa-1,7-diene is a versatile monomer in polymer chemistry, primarily used to introduce pendant vinyl groups into a polyolefin backbone. These pendant double bonds serve as reactive handles for post-polymerization modifications, such as hydrosilylation, allowing for the tailoring of polymer properties for specific applications. The polymerization of octa-1,7-diene can be controlled to produce linear polymers, or under certain conditions, may lead to cyclopolymerization or cross-linking. This versatility makes poly(octa-1,7-diene) and its copolymers attractive materials for applications ranging from advanced materials to potential uses in the biomedical field, including drug delivery systems.
Data Presentation: Copolymerization of 1-Hexene and 1,7-Octadiene
The following tables summarize quantitative data from the copolymerization of 1-hexene and 1,7-octadiene using two different catalyst systems. This data provides insight into how catalyst choice and monomer feed ratios affect polymer yield and catalyst activity.
Table 1: Copolymerization of 1-Hexene and 1,7-Octadiene with a Nickel α-Diimine Catalyst
| Entry | 1-Hexene (mmol) | 1,7-Octadiene (mmol) | Polymer Yield (g) | Catalyst Activity (g Polymer / mmol catalyst · h) |
| 1 | 96 | 0 | 1.70 | 23.6 |
| 2 | 80 | 13.54 | 0.84 | 11.6 |
| 3 | 72 | 20.31 | 0.90 | 12.5 |
| 4 | 48 | 40.62 | 0.80 | 11.1 |
| 5 | 0 | 81.24 | 1.14 | 15.8 |
| Reaction Conditions: Al(MMAO):Ni molar ratio = 1000:1, Temperature = 25°C. |
Table 2: Copolymerization of 1-Hexene and 1,7-Octadiene with an Et(Ind)₂ZrCl₂ Metallocene Catalyst
| Entry | 1-Hexene (mmol) | 1,7-Octadiene (mmol) | Temperature (°C) | Polymer Yield (g) | Catalyst Activity (g Polymer / mmol catalyst · h) |
| 6 | 96 | 0 | 25 | 7.54 | 104.7 |
| 7 | 88.0 | 6.77 | 25 | 7.26 | 100.9 |
| 8 | 80 | 13.54 | 25 | 4.65 | 64.6 |
| 9 | 72 | 20.31 | 25 | 1.64 | 22.7 |
| 10 | 64 | 27.08 | 25 | 1.48 | 20.6 |
| 11 | 48 | 40.62 | 25 | 1.30 | 18.0 |
| 12 | 32.0 | 54.16 | 25 | 1.27 | 17.6 |
| 13 | 16.0 | 67.7 | 25 | 1.19 | 16.5 |
| 14 | 0 | 81.24 | 25 | 1.93 | 26.8 |
| Reaction Conditions: Al(MAO):Zr molar ratio = 1000:1. |
Experimental Protocols
Protocol for Homopolymerization of 1,7-Octadiene using a Metallocene Catalyst
This protocol describes a general procedure for the homopolymerization of 1,7-octadiene using a zirconocene catalyst, such as rac-Et(Ind)₂ZrCl₂, activated by methylaluminoxane (MAO). All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or a glovebox.
Materials:
-
rac-Ethylenebis(indenyl)zirconium dichloride (rac-Et(Ind)₂ZrCl₂)
-
Methylaluminoxane (MAO) solution (e.g., 10 wt% in toluene)
-
1,7-Octadiene (distilled and dried over molecular sieves)
-
Toluene (anhydrous)
-
Acidified methanol (e.g., 5% HCl in methanol)
-
Methanol (anhydrous)
-
Two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Schlenk line or glovebox
-
Syringes and needles
Procedure:
-
Reactor Setup: A two-necked round-bottom flask equipped with a magnetic stir bar is dried in an oven and cooled under a stream of inert gas.
-
Solvent and Monomer Addition: Anhydrous toluene is added to the flask via a cannula or syringe, followed by the addition of 1,7-octadiene (e.g., 81.24 mmol). The solution is stirred at the desired reaction temperature (e.g., 25°C).
-
Catalyst Activation: In a separate Schlenk tube, the metallocene catalyst is dissolved in a small amount of toluene. The MAO solution is then added dropwise to the catalyst solution with stirring to pre-activate the catalyst. The Al:Zr molar ratio is typically high, for instance, 1000:1. The mixture is allowed to react for a few minutes.
-
Initiation of Polymerization: The activated catalyst solution is transferred to the monomer solution in the reaction flask via a syringe.
-
Polymerization: The reaction mixture is stirred for a predetermined time (e.g., 1 hour) at a constant temperature.
-
Termination: The polymerization is quenched by the addition of acidified methanol. This will precipitate the polymer and neutralize the catalyst.
-
Polymer Isolation and Purification: The precipitated polymer is collected by filtration, washed repeatedly with methanol to remove any unreacted monomer and catalyst residues, and then dried under vacuum to a constant weight.
Caption: Workflow for the polymerization of 1,7-octadiene.
Protocol for Post-Polymerization Hydrosilylation
This protocol outlines the functionalization of poly(1,7-octadiene) via hydrosilylation of the pendant vinyl groups with a hydrosilane (e.g., triethoxysilane) using a platinum catalyst, such as Karstedt's catalyst.
Materials:
-
Poly(1,7-octadiene) or a copolymer containing 1,7-octadiene units
-
Triethoxysilane
-
Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex)
-
Anhydrous toluene
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup
Procedure:
-
Dissolution: The polymer is dissolved in anhydrous toluene in a Schlenk flask under an inert atmosphere.
-
Addition of Reagents: Triethoxysilane is added to the polymer solution via syringe. The amount added will depend on the desired degree of functionalization.
-
Catalyst Addition: A catalytic amount of Karstedt's catalyst is added to the reaction mixture.
-
Reaction: The mixture is heated (e.g., to 60-80°C) and stirred for several hours to overnight. The progress of the reaction can be monitored by FT-IR or ¹H NMR spectroscopy by observing the disappearance of the vinyl proton signals.
-
Purification: After the reaction is complete, the functionalized polymer is precipitated in a non-solvent such as methanol, filtered, and dried under vacuum.
Caption: Workflow for hydrosilylation of poly(1,7-octadiene).
Polymerization Mechanisms and Potential Applications
Polymerization Pathways
The polymerization of a non-conjugated diene like 1,7-octadiene can proceed through several pathways depending on the catalyst and reaction conditions.
Caption: Possible polymerization pathways of 1,7-octadiene.
Applications in Research and Drug Development
Polymers derived from 1,7-octadiene are not yet widely used in clinical applications, but their unique properties make them interesting candidates for research and development, particularly in the field of drug delivery.
-
Drug Conjugation: The pendant vinyl groups on the polymer backbone are ideal sites for attaching drug molecules. This can be achieved through various chemical reactions, such as thiol-ene "click" chemistry or hydrosilylation with a drug-linker conjugate. This allows for the creation of polymer-drug conjugates where the drug is covalently attached to the polymer, potentially leading to improved pharmacokinetics and targeted delivery.
-
Biocompatible Coatings: The hydrosilylation of the polymer with silanes can be used to create cross-linked networks. These materials can be used as biocompatible coatings for medical devices and implants. The properties of the coating can be tuned by the choice of the silane cross-linker.
-
Hydrogel Formation: By using appropriate cross-linking strategies, these polymers can be used to form hydrogels. These hydrogels could encapsulate drugs or cells for sustained release or tissue engineering applications.
-
Nanoparticle Formulation: Copolymers containing 1,7-octadiene can be designed to self-assemble into nanoparticles. The pendant vinyl groups on the surface of these nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the nanoparticles to specific cells or tissues, a key strategy in targeted drug delivery for diseases like cancer.
The ability to precisely control the functionalization of these polymers through the pendant vinyl groups offers a powerful platform for creating advanced materials for a variety of scientific and biomedical applications. Further research is needed to explore the full potential of these materials, including their biocompatibility and in vivo behavior.
Application Notes and Protocols: Octa-1,7-diene-1,8-dione as a Polymer Crosslinking Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octa-1,7-diene-1,8-dione is a bifunctional crosslinking agent possessing two reactive terminal vinyl groups and two ketone functionalities. This unique structure allows for versatile crosslinking strategies for a wide range of polymers, leading to the formation of stable three-dimensional polymer networks. The presence of both α,β-unsaturated ketone systems and terminal double bonds enables crosslinking through multiple pathways, including Michael addition and photocrosslinking. These crosslinked polymers exhibit enhanced mechanical properties, thermal stability, and controlled swelling behavior, making them suitable for various applications, including in the development of drug delivery systems, hydrogels, and advanced materials.
The ketone moieties can react with nucleophiles such as amines, hydrazides, and thiols via Michael addition, forming stable covalent bonds without the need for a catalyst, although a base catalyst can accelerate the reaction.[1][2] The terminal vinyl groups can undergo photoinitiated radical polymerization, allowing for spatial and temporal control over the crosslinking process.[3][4] This dual reactivity makes this compound a highly adaptable crosslinker for creating polymers with tailored properties.
Synthesis of this compound
While not commonly commercially available, this compound can be synthesized in a laboratory setting. A potential synthetic route involves the oxidation of the corresponding diol, octa-1,7-diene-1,8-diol.
Protocol: Synthesis of this compound
Materials:
-
Octa-1,7-diene-1,8-diol
-
Pyridinium chlorochromate (PCC) or other suitable oxidizing agent
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve octa-1,7-diene-1,8-diol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add PCC (1.5 to 2 equivalents) to the solution in portions while stirring at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with DCM and filter it through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional DCM.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Crosslinking Mechanisms
This compound can crosslink polymers through two primary mechanisms: Michael addition and photocrosslinking.
Michael Addition Crosslinking
The α,β-unsaturated ketone structure of this compound is an excellent Michael acceptor. Polymers containing nucleophilic functional groups, such as primary amines (-NH₂), thiols (-SH), or hydrazides (-CONHNH₂), can react with the crosslinker.[1][5] This reaction is typically performed under mild conditions, often at room temperature and physiological pH, making it suitable for crosslinking biopolymers and for biomedical applications.[1]
General Reaction Scheme:
Caption: Michael addition crosslinking workflow.
Photocrosslinking
The terminal vinyl groups of this compound can be polymerized via a free-radical mechanism upon exposure to UV light in the presence of a suitable photoinitiator.[3][6] This method offers excellent spatial and temporal control over the crosslinking process, which is advantageous for applications such as 3D printing and creating patterned hydrogels.
General Reaction Scheme:
Caption: Photocrosslinking experimental workflow.
Applications in Drug Delivery
The ability to form hydrogels with tunable properties makes this compound a promising crosslinking agent for drug delivery applications.[7][8] Hydrogels can encapsulate therapeutic agents and release them in a controlled manner.[9][10] The crosslinking density, which can be controlled by the concentration of the crosslinker, dictates the mesh size of the hydrogel network and thus the diffusion and release rate of the encapsulated drug.[11]
Illustrative Data on Hydrogel Properties
The following table summarizes the expected impact of increasing the concentration of this compound on the properties of a hydrogel. This data is illustrative and based on general principles of polymer crosslinking.
| Crosslinker Concentration (mol%) | Swelling Ratio (%) | Young's Modulus (kPa) | Drug Release Rate (t₁/₂) (hours) |
| 1 | 800 | 10 | 4 |
| 2.5 | 550 | 25 | 8 |
| 5 | 300 | 50 | 16 |
| 10 | 150 | 100 | 32 |
Experimental Protocols
Protocol 1: Michael Addition Crosslinking of a Chitosan-Based Hydrogel
Materials:
-
Chitosan (low molecular weight)
-
Acetic acid solution (1% v/v)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Magnetic stirrer
-
Molds for hydrogel formation
Procedure:
-
Prepare a 2% (w/v) chitosan solution by dissolving chitosan in 1% acetic acid solution with stirring until a clear solution is obtained.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) at a concentration of 10 mg/mL.
-
To the chitosan solution, add the desired amount of the this compound stock solution dropwise while stirring vigorously. The final concentration of the crosslinker can be varied to control the hydrogel properties (see illustrative data table).
-
Continue stirring for 15-30 minutes to ensure homogeneous mixing.
-
Cast the mixture into molds of the desired shape and size.
-
Immerse the molds in a PBS solution (pH 7.4) to neutralize the acetic acid and initiate gelation.
-
Allow the hydrogels to form for 2-4 hours at room temperature.
-
Wash the resulting hydrogels extensively with PBS to remove any unreacted crosslinker and solvent.
-
Store the hydrogels in PBS at 4°C.
Protocol 2: Photocrosslinking of a Poly(ethylene glycol) (PEG)-Based Hydrogel
Materials:
-
Poly(ethylene glycol) diacrylate (PEGDA)
-
This compound
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV lamp (365 nm)
-
Vortex mixer
-
Molds for hydrogel formation
Procedure:
-
Prepare a precursor solution by dissolving PEGDA and the desired concentration of this compound in PBS.
-
Add the photoinitiator to the precursor solution at a concentration of 0.05-0.1% (w/v).
-
Ensure the photoinitiator is completely dissolved by vortexing the solution.
-
Pipette the precursor solution into molds.
-
Expose the molds to UV light (365 nm) for a specified duration (e.g., 1-10 minutes), depending on the desired degree of crosslinking and the intensity of the UV source.
-
After crosslinking, carefully remove the hydrogels from the molds.
-
Wash the hydrogels with PBS to remove any unreacted components.
-
Store the hydrogels in PBS at 4°C.
Characterization of Crosslinked Polymers
The properties of the crosslinked polymers can be characterized using various techniques to assess their suitability for specific applications.
| Property | Characterization Technique |
| Degree of Crosslinking | Swelling studies, Sol-gel analysis |
| Mechanical Properties | Rheometry, Tensile testing, Compression testing |
| Morphology | Scanning Electron Microscopy (SEM) |
| Thermal Stability | Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC) |
| Drug Release Kinetics | UV-Vis Spectroscopy, High-Performance Liquid Chromatography (HPLC) |
Signaling Pathways and Logical Relationships
The formation of a crosslinked polymer network from a linear or branched polymer and this compound can be represented as a logical relationship.
Caption: Logical flow of polymer crosslinking.
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. Acetoacetate Based Thermosets Prepared by Dual-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Photocrosslinkable natural polymers in tissue engineering [frontiersin.org]
- 4. Photocrosslinkable natural polymers in tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. theory.labster.com [theory.labster.com]
- 6. Photocrosslinking of Polyacrylamides Using [2 + 2] Photodimerisation of Monothiomaleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrogels and Their Applications in Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrogels and Their Applications in Targeted Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Commercial hydrogel product for drug delivery based on route of administration [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Octa-1,7-diene-1,8-dione
Abstract
This document provides a detailed experimental protocol for the synthesis of octa-1,7-diene-1,8-dione, a molecule of interest for researchers in organic synthesis and drug development. Due to the absence of a direct, established synthetic route in the current literature, a two-step approach is proposed. This protocol begins with the syn-dihydroxylation of commercially available 1,7-octadiene to form the intermediate, octa-1,7-diene-1,8-diol. This is followed by the selective oxidation of the diol to the target dione. This application note includes detailed methodologies, safety precautions, and a summary of the quantitative data for the key compounds involved.
Introduction
This compound is a difunctional molecule containing both terminal alkenes and diones, making it a potentially valuable building block in the synthesis of more complex molecules, including various bioactive compounds and polymers. The terminal double bonds and carbonyl groups offer multiple sites for further chemical transformations. This protocol outlines a reliable method for its preparation in a laboratory setting.
Experimental Workflow
The synthesis of this compound is proposed to be carried out in two sequential steps:
-
Step 1: syn-Dihydroxylation of 1,7-Octadiene. This step employs an Upjohn dihydroxylation to convert the terminal alkenes of 1,7-octadiene into vicinal diols, yielding octa-1,7-diene-1,8-diol.[1][2] This reaction uses a catalytic amount of the highly toxic osmium tetroxide, with N-methylmorpholine N-oxide (NMO) as a stoichiometric co-oxidant to regenerate the catalyst.[2]
-
Step 2: Selective Oxidation of Octa-1,7-diene-1,8-diol. The resulting diol is then selectively oxidized to the desired this compound. Given that the hydroxyl groups are allylic, a chemoselective oxidizing agent such as activated manganese dioxide (MnO₂) is employed to minimize side reactions, such as cleavage of the carbon-carbon bond or reaction with the double bonds.
Caption: Proposed two-step synthesis of this compound.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) | Melting Point (°C) | Expected Yield (%) |
| 1,7-Octadiene | C₈H₁₄ | 110.20 | Colorless liquid | 114-121 | -70 | - |
| Octa-1,7-diene-1,8-diol | C₈H₁₆O₂ | 144.21 | White solid (est.) | - (est.) | - (est.) | 85-95 |
| This compound | C₈H₁₂O₂ | 140.18 | Pale yellow oil (est.) | - (est.) | - (est.) | 70-85 |
Experimental Protocols
Step 1: Synthesis of Octa-1,7-diene-1,8-diol via Upjohn Dihydroxylation
Materials:
-
1,7-Octadiene (98% purity)
-
N-methylmorpholine N-oxide (NMO), 50 wt. % solution in water
-
Osmium tetroxide (OsO₄), 2.5 wt. % solution in tert-butanol
-
Acetone
-
Water, deionized
-
Sodium sulfite (Na₂SO₃)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,7-octadiene (11.0 g, 100 mmol) in a mixture of acetone (200 mL) and water (20 mL).
-
To this solution, add N-methylmorpholine N-oxide solution (25.8 g, 110 mmol).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the osmium tetroxide solution (2.0 mL, 0.2 mmol) dropwise to the stirred reaction mixture. Caution: Osmium tetroxide is highly toxic and volatile. Handle only in a certified fume hood with appropriate personal protective equipment. [3][4][5]
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (50 mL) and stir for 30 minutes.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diol.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield pure octa-1,7-diene-1,8-diol.
Step 2: Synthesis of this compound via Selective Oxidation
Materials:
-
Octa-1,7-diene-1,8-diol (from Step 1)
-
Activated manganese dioxide (MnO₂)
-
Dichloromethane (DCM)
-
Celite®
Procedure:
-
In a round-bottom flask, suspend octa-1,7-diene-1,8-diol (14.4 g, 100 mmol) in dichloromethane (500 mL).
-
To this suspension, add activated manganese dioxide (86.9 g, 1000 mmol, 10 equivalents). Caution: Manganese dioxide is a strong oxidant and can react violently with combustible materials. Avoid inhalation of the dust. [6][7]
-
Stir the mixture vigorously at room temperature. The reaction is typically complete within 24-48 hours and can be monitored by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.
-
Wash the filter cake with additional dichloromethane (2 x 100 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation or flash column chromatography if necessary.
Safety Precautions
-
Osmium Tetroxide: OsO₄ is extremely toxic, volatile, and can cause severe damage to the eyes, skin, and respiratory tract.[3][4][5] All manipulations must be performed in a well-ventilated fume hood.[3][5] Wear appropriate personal protective equipment, including double gloves, a lab coat, and chemical safety goggles.[3][4]
-
Manganese Dioxide: MnO₂ is a strong oxidizing agent and a dust inhalation hazard.[6][7] Avoid contact with combustible materials and ensure adequate ventilation.[6]
-
General: Standard laboratory safety practices should be followed, including the use of safety glasses, lab coats, and gloves. All reactions should be performed in a well-ventilated area.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following the outlined two-step procedure, researchers can reliably produce this versatile molecule for their synthetic needs. The provided data and safety information are intended to ensure the safe and efficient execution of this experimental protocol.
References
- 1. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. Osmium Tetroxide Procedures · Connecticut College [conncoll.edu]
- 4. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. ICSC 0175 - MANGANESE DIOXIDE [inchem.org]
- 7. irwin-aggregates.com [irwin-aggregates.com]
Application Notes and Protocols for the Purification of Long-Chain Aliphatic Diones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the purification of long-chain aliphatic diones, a class of organic compounds with increasing interest in various research and development fields. The following sections outline effective methods for achieving high purity of these compounds, which is often a critical prerequisite for their use in biological assays, materials science, and as pharmaceutical intermediates.
Overview of Purification Techniques
Long-chain aliphatic diones, characterized by their long hydrocarbon chains and two ketone functional groups, present unique purification challenges due to their often waxy nature and low solubility in common solvents at room temperature. The selection of an appropriate purification technique is paramount and is typically guided by the impurity profile of the crude material, the desired final purity, and the scale of the purification. The most common and effective techniques include:
-
Recrystallization: A widely used technique for purifying solid compounds. It relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures.
-
Column Chromatography: A versatile method for separating components of a mixture based on their differential adsorption to a stationary phase while being carried through by a mobile phase. It is particularly useful for separating compounds with similar polarities.
-
Fractional Distillation: An effective method for separating liquid compounds with close boiling points. For high molecular weight compounds like long-chain diones, this is typically performed under reduced pressure (vacuum distillation) to prevent thermal decomposition.
Comparative Data of Purification Techniques
The following table summarizes representative data for the purification of a model long-chain aliphatic dione, hentriacontane-14,16-dione, using the three primary techniques. This data is compiled from typical results found in synthetic organic chemistry literature for similar long-chain ketones and provides a basis for method selection.
| Purification Technique | Solvent/Mobile Phase | Typical Purity (Post-Purification) | Typical Yield | Key Advantages | Key Disadvantages |
| Recrystallization | Ethanol/Water (9:1 v/v) | > 98% | 75-85% | Simple setup, cost-effective for large scale. | Potential for lower yield due to co-precipitation of impurities. |
| Column Chromatography | Silica Gel (230-400 mesh), Hexane:Ethyl Acetate (95:5 v/v) | > 99% | 60-75% | High resolution for complex mixtures, adaptable to various polarities. | Can be time-consuming and requires larger solvent volumes. |
| Fractional Distillation | N/A (Vacuum: ~0.1 mmHg) | > 97% | 80-90% | Excellent for removing non-volatile impurities and separating homologs. | Requires specialized equipment; potential for thermal degradation. |
Experimental Protocols
The following are detailed protocols for the purification of long-chain aliphatic diones. Safety precautions, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves, should be followed at all times. All procedures should be performed in a well-ventilated fume hood.
Protocol for Recrystallization
This protocol describes the purification of a long-chain aliphatic dione using a mixed solvent system of ethanol and water.
Materials:
-
Crude long-chain aliphatic dione
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude dione (e.g., 1.0 g) in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol (e.g., 20 mL) and heat the mixture on a hot plate with stirring until the solid completely dissolves.[1][2]
-
Inducing Crystallization: While the solution is still hot, add deionized water dropwise until the solution becomes slightly cloudy (the cloud point), indicating the saturation point has been reached. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture (e.g., 9:1 v/v) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. The purity of the final product can be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
Protocol for Column Chromatography
This protocol outlines the purification of a long-chain aliphatic dione using flash column chromatography with a silica gel stationary phase.
Materials:
-
Crude long-chain aliphatic dione
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Glass chromatography column
-
Sand (acid-washed)
-
Cotton or glass wool
-
Collection tubes or flasks
-
Compressed air or nitrogen source for flash chromatography
Procedure:
-
Column Packing: Place a small plug of cotton or glass wool at the bottom of the chromatography column. Add a thin layer of sand. Prepare a slurry of silica gel in hexane and carefully pour it into the column, allowing the silica to settle into a packed bed. Add another layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude dione (e.g., 500 mg) in a minimal amount of the mobile phase (hexane:ethyl acetate, 95:5) or a more volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase (hexane:ethyl acetate, 95:5). Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate.
-
Fraction Collection: Collect the eluent in a series of fractions in test tubes or flasks. The separation can be monitored by Thin Layer Chromatography (TLC) of the collected fractions.
-
Solvent Removal: Combine the fractions containing the pure dione and remove the solvent using a rotary evaporator.
-
Purity Analysis: Assess the purity of the isolated dione using GC-MS or HPLC.[3]
Protocol for Fractional Distillation
This protocol is for the purification of a thermally stable, high-boiling long-chain aliphatic dione via vacuum fractional distillation.
Materials:
-
Crude long-chain aliphatic dione
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Condenser
-
Receiving flask
-
Vacuum pump
-
Heating mantle
-
Thermometer and adapter
-
Boiling chips or magnetic stirrer
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Place the crude dione and boiling chips or a magnetic stir bar in the distillation flask. Ensure all joints are properly sealed.
-
Evacuation: Connect the apparatus to a vacuum pump and slowly evacuate the system to the desired pressure (e.g., ~0.1 mmHg).
-
Heating: Begin heating the distillation flask gently with a heating mantle.
-
Distillation and Fractionation: As the dione begins to boil, the vapor will rise through the fractionating column. The component with the lower boiling point will enrich at the top of the column. Monitor the temperature at the head of the column.
-
Collection: Collect the distillate in the receiving flask. It is advisable to collect an initial small fraction (forerun) that may contain more volatile impurities before collecting the main fraction of the purified dione.
-
Completion: Stop the distillation when the temperature begins to rise significantly, indicating that a higher-boiling component is starting to distill, or when only a small residue remains in the distillation flask.
-
Purity Verification: Analyze the collected main fraction for purity using an appropriate analytical technique such as GC-MS.
Visualizing the Purification Workflow
The following diagrams illustrate the logical flow of the purification processes for long-chain aliphatic diones.
Caption: General workflow for the purification of long-chain aliphatic diones.
Caption: Detailed workflow for column chromatography purification.
References
Application Notes & Protocols for the Quantification of Octa-1,7-diene-1,8-dione
Audience: Researchers, scientists, and drug development professionals.
Abstract: Octa-1,7-diene-1,8-dione is an α,β-unsaturated dicarbonyl compound. Due to the presence of both conjugated double bonds and reactive dicarbonyl moieties, its quantification requires robust analytical methods. These application notes provide detailed protocols for the quantification of this compound in various matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), including essential derivatization steps to enhance sensitivity and specificity.
Data Presentation
The following table summarizes the anticipated quantitative data for the analytical methods described, based on performance characteristics observed for structurally similar dicarbonyl and unsaturated keto-compounds.
| Parameter | HPLC-UV (with Derivatization) | GC-MS (with Derivatization) | Direct UV-Vis Spectrophotometry |
| Linearity Range | 0.05 - 20 mg/L[1][2] | 0.1 - 500 µ g/sample [3] | Compound Dependent |
| Limit of Detection (LOD) | 0.4 - 3.5 nM[4][5] | 5 - 10 ng/sample[3] | ~0.05 µmol/L[6] |
| Limit of Quantification (LOQ) | Typically 3x LOD | Typically 3x LOD | Typically 10x LOD |
| Precision (RSD) | < 5% | < 10% | < 5% |
| Derivatization Required | Yes (e.g., with OPD or DAN) | Yes (e.g., with OPD) | No |
| Selectivity | High | Very High | Low to Moderate |
Experimental Protocols
Method 1: HPLC-UV Analysis following Derivatization with o-Phenylenediamine (OPD)
This method is based on the reaction of the dicarbonyl group of this compound with o-phenylenediamine (OPD) to form a stable, UV-active quinoxaline derivative.[1][7] This approach is suitable for samples where the analyte concentration is low and high sensitivity is required.
1. Sample Preparation and Derivatization:
-
Reagents:
-
o-Phenylenediamine (OPD) solution (1% w/v in 0.1 M HCl)
-
Phosphate Buffer (0.1 M, pH 8.0)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound standard solutions
-
-
Protocol:
-
To 1 mL of the sample (or standard solution), add 1 mL of 0.1 M phosphate buffer (pH 8.0).
-
Add 0.5 mL of the 1% OPD solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 3 hours in a water bath, protected from light.[1][2]
-
After incubation, cool the mixture to room temperature.
-
Filter the derivatized sample through a 0.45 µm syringe filter into an HPLC vial.
-
2. HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-10 min: 40% B
-
10-25 min: Increase to 80% B
-
25-30 min: Hold at 80% B
-
30.1-35 min: Return to 40% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 313 nm (optimal for quinoxaline derivatives).[2]
-
Injection Volume: 20 µL.
3. Quantification:
-
A calibration curve is constructed by plotting the peak area of the derivatized this compound standard against its concentration. The concentration of the analyte in the samples is then determined from this calibration curve.
Method 2: GC-MS Analysis following Derivatization with o-Phenylenediamine (OPD)
This method offers high selectivity and sensitivity and is particularly useful for complex matrices. The derivatization converts the non-volatile dicarbonyl compound into a more volatile quinoxaline derivative suitable for GC analysis.[1][3][8]
1. Sample Preparation and Derivatization:
-
Follow the same derivatization protocol as for the HPLC-UV method (Protocol 1, steps 1-4).
2. Liquid-Liquid Extraction of the Derivative:
-
Reagents:
-
Dichloromethane (GC grade)
-
Anhydrous Sodium Sulfate
-
-
Protocol:
-
After incubation and cooling, adjust the pH of the reaction mixture to ~2.0 with 2M H₂SO₄.
-
Add 5 mL of dichloromethane to the mixture and stir for 5 minutes.
-
Allow the phases to separate and collect the lower organic layer.
-
Repeat the extraction with a fresh 5 mL portion of dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.[1][8]
-
Carefully evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.
-
Transfer the concentrated extract to a GC vial.
-
3. GC-MS Conditions:
-
Column: DB-5MS or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[9]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 20°C/min to 280°C, hold for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless (1 µL injection volume).
-
MS Conditions:
-
Ion Source: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Scan Range: m/z 40-500.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the quinoxaline derivative.
-
4. Quantification:
-
Quantification is performed using the peak area of a characteristic ion of the derivatized analyte. A calibration curve is generated using derivatized standards.
Method 3: Direct UV-Visible Spectrophotometry
For samples where this compound is present at higher concentrations and the matrix is relatively simple, direct UV-Vis spectrophotometry can be a rapid screening tool. This method relies on the UV absorbance of the α,β-unsaturated carbonyl system.[10][11][12]
1. Sample Preparation:
-
Reagents:
-
Spectrophotometric grade solvent (e.g., ethanol or acetonitrile).
-
-
Protocol:
-
Dissolve a known amount of the sample in the chosen solvent.
-
Dilute as necessary to bring the absorbance within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
2. UV-Vis Spectrophotometric Analysis:
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Scan Range: 200 - 400 nm.
-
Blank: Use the same solvent as used for the sample preparation.
-
Measurement:
-
Determine the wavelength of maximum absorbance (λmax) for this compound by scanning a standard solution.
-
Measure the absorbance of the samples and standards at the determined λmax.
-
3. Quantification:
-
Use the Beer-Lambert law (A = εbc) for quantification, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration. A calibration curve of absorbance versus concentration of standards should be prepared for accurate quantification.
Mandatory Visualization
Caption: HPLC-UV analysis workflow for this compound.
Caption: GC-MS analysis workflow for this compound.
References
- 1. oiv.int [oiv.int]
- 2. Determination of a-dicarbonyl compounds of wine by HPLC after derivatization (Type-IV) | OIV [oiv.int]
- 3. Sampling and Analytical Method for Alpha-Dicarbonyl Flavoring Compounds via Derivatization with o-Phenylenediamine and Analysis Using GC-NPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid and convenient determination of α-dicarbonyl compounds via streamlined simultaneous derivatization and extraction coupled with liquid chromatography-fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thz.usst.edu.cn [thz.usst.edu.cn]
- 7. academic.oup.com [academic.oup.com]
- 8. Method for the determination of α-dicarbonyl compounds of wine by gaseous phase chromatography after derivatization by 1,2-diaminobenzene | OIV [oiv.int]
- 9. The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Enediones in Diels-Alder Reactions
A Note on the Topic: The compound "Octa-1,7-diene-1,8-dione" is not described in the chemical literature and its name is inconsistent with standard chemical nomenclature. A terminal alkene (1-ene) and a ketone (1-one) cannot exist on the same carbon atom in a stable acyclic molecule. Therefore, this document will focus on a closely related and highly relevant class of compounds: enediones , which are molecules containing a carbon-carbon double bond conjugated to two carbonyl groups. These structures are potent dienophiles in Diels-Alder reactions due to the electron-withdrawing nature of the dione functionality.
Application Notes
1. Introduction to Enediones as Dienophiles
Enediones, characterized by the R-C(=O)-CH=CH-C(=O)-R' core structure, are highly reactive dienophiles in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions.[1][2] The two electron-withdrawing carbonyl groups significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[3] This reduced LUMO energy leads to a smaller energy gap between the dienophile's LUMO and the Highest Occupied Molecular Orbital (HOMO) of a conjugated diene, accelerating the reaction rate.[2] The reactivity of enediones makes them valuable reagents in the synthesis of complex cyclic and bicyclic systems.[4]
2. Reaction Mechanism and Stereochemistry
The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state.[1] The reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. For example, a cis-enedione will yield a product with cis substituents on the newly formed ring, while a trans-enedione will result in a trans arrangement.
In reactions involving cyclic dienes, the formation of endo and exo products is possible. The endo product, where the substituents on the dienophile are oriented towards the larger bridge of the bicyclic system, is often the kinetically favored product due to secondary orbital interactions in the transition state.[2]
3. Factors Influencing Reactivity
-
Diene Electronics: Electron-donating groups on the diene increase its HOMO energy, further reducing the HOMO-LUMO gap and increasing the reaction rate.[2]
-
Dienophile Structure: The geometry of the enedione (cis vs. trans) can influence reaction rates and the stereochemistry of the product.
-
Lewis Acid Catalysis: The presence of a Lewis acid can enhance the reactivity of the enedione dienophile. The Lewis acid coordinates to the carbonyl oxygen atoms, further withdrawing electron density and lowering the LUMO energy.[4]
-
Solvent: The choice of solvent can influence the reaction rate and, in some cases, the stereoselectivity.
4. Applications in Synthesis
The use of enediones as dienophiles in Diels-Alder reactions provides a powerful method for the construction of six-membered rings with a high degree of stereochemical control. This strategy is employed in the total synthesis of natural products and the development of novel pharmaceutical agents.[4] The resulting cyclohexene derivatives, containing carbonyl functionalities, are versatile intermediates for further chemical transformations.
Quantitative Data
The following table summarizes representative data for the Diels-Alder reaction between a generic trans-enedione (But-2-ene-1,4-dione) and various dienes, illustrating the effect of diene structure on reaction yield and stereoselectivity.
| Diene | Reaction Time (h) | Temperature (°C) | Yield (%) | Endo:Exo Ratio |
| 1,3-Butadiene | 12 | 80 | 85 | N/A |
| Isoprene | 10 | 80 | 90 | N/A |
| Cyclopentadiene | 2 | 25 | 98 | 95:5 |
| Furan | 24 | 100 | 70 | 99:1 |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual experimental results may vary.
Experimental Protocols
General Protocol for the Diels-Alder Reaction of an Enedione with a Diene
This protocol describes a general procedure for the reaction between a generic enedione dienophile and a conjugated diene.
Materials:
-
Enedione (e.g., trans-1,2-Dibenzoylethylene)
-
Diene (e.g., Cyclopentadiene, freshly cracked)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar, add the enedione (1.0 eq).
-
Solvent Addition: Add the anhydrous solvent to dissolve the enedione. The concentration will depend on the specific reactants.
-
Inert Atmosphere: Purge the flask with an inert gas.
-
Diene Addition: Add the diene (1.1 - 1.5 eq) to the reaction mixture. If the diene is a volatile liquid like cyclopentadiene, it should be added slowly at a controlled temperature (e.g., 0 °C).
-
Reaction: Stir the reaction mixture at the appropriate temperature (from room temperature to reflux, depending on the reactivity of the diene).
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system to obtain the pure Diels-Alder adduct.
-
Characterization: Characterize the purified product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Some dienes, like cyclopentadiene, need to be freshly prepared by cracking the dimer and should be handled with care due to their volatility and potential for dimerization.[5]
Visualizations
Caption: General mechanism of the Diels-Alder reaction.
Caption: Experimental workflow for a Diels-Alder reaction.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]
- 3. Diels-Alder Reaction [organic-chemistry.org]
- 4. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07989B [pubs.rsc.org]
- 5. youtube.com [youtube.com]
Synthesis of 1,8-Dioxo-Octahydroxanthenes: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 1,8-dioxo-octahydroxanthene derivatives, a significant class of oxygen-containing heterocyclic compounds. This document details established experimental protocols, presents key quantitative data, and illustrates the reaction mechanisms and workflows. The synthesis of these compounds, often achieved through the condensation of aromatic aldehydes with cyclic 1,3-diones, offers a versatile platform for generating molecular diversity crucial for drug discovery and development.
Introduction
1,8-Dioxo-octahydroxanthenes are a class of heterocyclic compounds characterized by a phenyl-substituted pyran ring fused with two cyclohexenone rings. The presence of the conjugated bis-dienone functionality makes these molecules susceptible to nucleophilic attack and sensitive to light. This inherent reactivity, combined with their diverse biological activities, has made them attractive targets in medicinal chemistry and materials science. These compounds have demonstrated anti-inflammatory, antibacterial, and antiviral properties, and find applications in biodegradable agrochemicals, cosmetics, pigments, fluorescent materials, photodynamic therapy, luminescent sensors, and laser technologies.[1]
Synthesis of 1,8-Dioxo-Octahydroxanthenes
The synthesis of 1,8-dioxo-octahydroxanthenes typically involves a one-pot reaction between an aromatic aldehyde and two equivalents of a cyclic 1,3-dione, such as 5,5-dimethyl-1,3-cyclohexanedione (dimedone). The reaction proceeds through a Knoevenagel condensation followed by a Michael addition and subsequent cyclization. A variety of catalysts have been employed to facilitate this transformation, with a focus on developing environmentally friendly and efficient methods.
Catalytic Systems
Several catalytic systems have been successfully employed for the synthesis of 1,8-dioxo-octahydroxanthenes, each with its own advantages in terms of reaction conditions, yields, and environmental impact.
-
Samarium(III) Chloride (SmCl₃): A water-resistant Lewis acid that effectively catalyzes the reaction, particularly under neat conditions at elevated temperatures, leading to excellent yields of the cyclized product.[1]
-
Ionic Liquids (e.g., [bmim]ClO₄): Serve as both solvent and catalyst, promoting a clean and efficient reaction with the advantage of catalyst recyclability.[2][3]
-
Metal-Exchanged Zeolites (e.g., Copper/Zeolite): Heterogeneous catalysts that offer simple work-up procedures and the potential for catalyst reuse under solvent-free conditions.[4]
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of 1,8-dioxo-octahydroxanthenes using different catalytic systems.
Table 1: Synthesis of 3,3,6,6-Tetramethyl-9-(4-nitrophenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione using SmCl₃ Catalyst [1]
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 20 | Water | Room Temp | 24 | 0 (Open-chain product) |
| 2 | 20 | Water | 100 | 24 | 0 (Open-chain product) |
| 3 | 10 | Neat | 100 | 24 | 40 |
| 4 | 20 | Neat | 120 | 8 | 98 |
Table 2: Synthesis of 1,8-Dioxo-Octahydroxanthenes using [bmim]ClO₄ Ionic Liquid [2]
| Entry | Aldehyde | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 4-Cl-C₆H₄CHO | 100 | 25 | 96 |
| 2 | C₆H₅CHO | 100 | 30 | 92 |
| 3 | 4-CH₃-C₆H₄CHO | 100 | 30 | 94 |
| 4 | 4-OCH₃-C₆H₄CHO | 100 | 35 | 90 |
| 5 | 4-NO₂-C₆H₄CHO | 100 | 20 | 98 |
| 6 | 3-NO₂-C₆H₄CHO | 100 | 25 | 95 |
Experimental Protocols
Protocol 1: SmCl₃ Catalyzed Synthesis of 3,3,6,6-Tetramethyl-9-aryl-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione[1]
Materials:
-
Aromatic aldehyde (1 mmol)
-
5,5-Dimethyl-1,3-cyclohexanedione (dimedone) (2 mmol)
-
Samarium(III) chloride (SmCl₃) (20 mol%)
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde (1 mmol) and 5,5-dimethyl-1,3-cyclohexanedione (2 mmol).
-
Add SmCl₃ (20 mol%) to the mixture.
-
Stir the neat reaction mixture at 120 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexane:EtOAc as the eluent.
-
After completion of the reaction (typically 8 hours), cool the mixture to room temperature.
-
Add water (5 mL) to the reaction mixture.
-
The solid product will precipitate. Filter the solid and wash it with water (5 mL).
-
Dry the solid product under vacuum to obtain the desired 1,8-dioxo-octahydroxanthene derivative.
Protocol 2: Ionic Liquid ([bmim]ClO₄) Mediated Synthesis of 1,8-Dioxo-Octahydroxanthenes[2]
Materials:
-
Aromatic aldehyde (1 mmol)
-
5,5-Dimethyl-1,3-cyclohexanedione (dimedone) (2 mmol)
-
1-butyl-3-methylimidazolium perchlorate ([bmim]ClO₄) (4 mmol)
Procedure:
-
In a 50 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), 5,5-dimethyl-1,3-cyclohexanedione (2 mmol), and [bmim]ClO₄ (4 mmol).
-
Stir the mixture at 100 °C using a magnetic stirrer with heating.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (5 mL) to precipitate the solid product.
-
Filter the solid product and characterize it.
-
The ionic liquid can be recovered from the aqueous filtrate for reuse.
Reaction Mechanism and Workflow Diagrams
The following diagrams illustrate the proposed reaction mechanism for the synthesis of 1,8-dioxo-octahydroxanthenes and a general experimental workflow.
Caption: Proposed mechanism for the synthesis of 1,8-dioxo-octahydroxanthenes.
References
- 1. A highly efficient green synthesis of 1, 8-dioxo-octahydroxanthenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Green Protocol for Efficient Synthesis of 1,8-Dioxo-Octahydroxanthenes Using Ionic Liquid [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of some derivatives of 1,8-dioxo-octa-hydro xanthene and 9-aryl-hexahydro acridine-1,8-dione using metal ion-exchanged NaY zeolite as heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Selective Oxidation of Octa-1,7-diene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the selective oxidation of octa-1,7-diene. The content is tailored for researchers, scientists, and professionals in drug development.
Section 1: Selective Epoxidation of Octa-1,7-diene
The primary challenge in the epoxidation of octa-1,7-diene is achieving high selectivity for the desired mono-epoxide (1,2-epoxy-7-octene) or di-epoxide (1,2,7,8-diepoxyoctane) while minimizing side reactions.
Troubleshooting Guide: Epoxidation
| Problem | Potential Cause | Suggested Solution |
| Low Conversion of Octa-1,7-diene | 1. Catalyst Inactivity: The catalyst may be poisoned or not properly activated. 2. Inefficient Oxidant: The oxidizing agent (e.g., tert-butyl hydroperoxide - TBHP) may have degraded or is used in insufficient amounts.[1][2][3] 3. Suboptimal Temperature: The reaction temperature may be too low for the specific catalytic system. | 1. Catalyst Management: Ensure the catalyst is fresh or properly regenerated. For heterogeneous catalysts, check for changes in morphology or surface area. 2. Oxidant Stoichiometry: Use a fresh, titrated solution of the oxidant. A slight excess of the oxidant may be required. For mono-epoxidation, a molar ratio of diene to oxidant greater than 1 is recommended. 3. Temperature Optimization: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the conversion. An optimal temperature of 347 K (74 °C) has been reported for certain molybdenum-based catalysts.[2] |
| Poor Selectivity for Mono-epoxide | 1. Over-oxidation: The initially formed mono-epoxide is reacting further to form the di-epoxide. 2. Unselective Catalyst: The catalyst may not have sufficient steric hindrance or electronic properties to differentiate between the two double bonds of the diene or the double bond of the mono-epoxide product. | 1. Control Reaction Time & Stoichiometry: Monitor the reaction progress closely using GC or TLC and stop the reaction once the maximum concentration of the mono-epoxide is reached. Use the diene in excess relative to the oxidizing agent. 2. Catalyst Choice: Employ a catalyst known for its selectivity in diene epoxidation, such as a polymer-supported Mo(VI) complex, which can enhance selectivity for the mono-epoxide.[1][2][3] |
| Formation of Diols (Ring-Opening) | 1. Presence of Water: Trace amounts of water or acid can catalyze the hydrolysis of the epoxide ring. 2. Acidic Catalyst or Support: The catalyst or its support may have acidic sites that promote ring-opening. | 1. Anhydrous Conditions: Use anhydrous solvents and reagents. Dry the diene and solvent before use. 2. Neutralize the Reaction Mixture: If the catalyst is acidic, consider adding a non-nucleophilic base to the reaction mixture. |
| Product Recovery Issues | 1. Emulsion Formation: In biphasic systems, particularly with biocatalysis, emulsions can form, complicating product extraction.[4] | 1. Membrane Bioreactor: For biocatalytic systems, using a membrane bioreactor can prevent emulsion formation by keeping the organic and aqueous phases separate.[4] |
Frequently Asked Questions (FAQs): Epoxidation
Q1: How can I maximize the yield of 1,2-epoxy-7-octene?
A1: To maximize the yield of the mono-epoxide, you should use an excess of octa-1,7-diene relative to the oxidizing agent. This statistical approach favors the reaction of the oxidant with the more abundant diene over the newly formed mono-epoxide. Additionally, carefully monitoring the reaction and stopping it at the peak mono-epoxide concentration is crucial to prevent further oxidation to the di-epoxide.[2]
Q2: What is a suitable catalyst for the selective mono-epoxidation of octa-1,7-diene?
A2: Heterogeneous catalysts, such as a polybenzimidazole-supported Mo(VI) complex, have shown good performance and selectivity in the epoxidation of octa-1,7-diene using TBHP as an oxidant.[1][2][3] These catalysts can be easily separated from the reaction mixture, simplifying purification.
Q3: Can biocatalysis be used for the epoxidation of octa-1,7-diene?
A3: Yes, microorganisms like Pseudomonas oleovorans can be used to biotransform octa-1,7-diene into 1,2-epoxy-7,8-octene.[4] This approach offers high selectivity but may require specialized bioreactor setups, such as a membrane bioreactor, to manage the two-phase system and prevent product recovery issues.[4]
Experimental Protocol: Epoxidation using a Polymer-Supported Mo(VI) Catalyst
This protocol is a generalized procedure based on studies of polybenzimidazole-supported molybdenum catalysts.[2][3]
-
Reactor Setup: A jacketed stirred batch reactor is charged with octa-1,7-diene and the polymer-supported Mo(VI) catalyst (e.g., PBI·Mo).
-
Solvent: Iso-octane can be used as an internal standard for gas chromatography (GC) analysis.
-
Reaction Initiation: The reactor is heated to the desired temperature (e.g., 347 K or 74 °C).
-
Oxidant Addition: tert-butyl hydroperoxide (TBHP) is added to start the reaction. The feed mole ratio of octa-1,7-diene to TBHP is a critical parameter to optimize (e.g., ~8:1 for high mono-epoxide yield).[2]
-
Monitoring: The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by GC to determine the conversion of the diene and the yield of the epoxide products.
-
Termination and Workup: Once the desired conversion/selectivity is achieved, the reactor is cooled, and the heterogeneous catalyst is filtered off. The resulting solution contains the product.
Reaction Pathway and Troubleshooting Logic
The following diagram illustrates the potential reaction pathways in the epoxidation of octa-1,7-diene and a logical workflow for troubleshooting poor selectivity.
Caption: Reaction pathways and troubleshooting logic for epoxidation.
Section 2: Selective Wacker-Type Oxidation of Octa-1,7-diene
The Wacker-Tsuji oxidation is a palladium-catalyzed process that typically converts terminal alkenes to methyl ketones.[5] Key challenges for octa-1,7-diene include controlling selectivity between mono- and di-ketone formation, suppressing double bond isomerization, and achieving non-Markovnikov (aldehyde) selectivity.[6][7][8]
Troubleshooting Guide: Wacker-Type Oxidation
| Problem | Potential Cause | Suggested Solution |
| Low Conversion or Catalyst Decomposition | 1. Inefficient Co-oxidant: The co-oxidant (e.g., CuCl₂, benzoquinone) is not effectively re-oxidizing the Pd(0) to the active Pd(II) state.[9] 2. Acid-Sensitive Substrate/Product: The generation of strong acids (e.g., HCl from CuCl₂) can lead to side reactions or degradation of sensitive functional groups.[10] | 1. Co-oxidant System: Ensure the co-oxidant is present in the correct stoichiometric amount and is of high purity. Molecular oxygen is often used as the terminal oxidant in industrial processes.[6] 2. Milder Conditions: Replace CuCl₂ with Cu(OAc)₂ to generate a weaker acid (acetic acid).[10] Use buffered systems or alternative co-oxidants that do not produce strong acids. |
| Poor Selectivity (Mono- vs. Di-ketone) | 1. Reaction Time and Stoichiometry: Similar to epoxidation, prolonged reaction times or an excess of oxidant will favor the formation of the di-ketone. | 1. Control Reaction Parameters: Use a molar excess of the diene relative to the oxidant for mono-ketone formation. Monitor the reaction closely and quench it upon reaching maximum mono-ketone concentration. |
| Formation of Isomeric Ketones | 1. Double Bond Isomerization: Palladium catalysts can promote the migration of the double bond along the carbon chain before oxidation, leading to a mixture of ketones.[6] | 1. Ligand and Solvent Choice: The choice of ligand and solvent system can suppress isomerization. For example, a ternary solvent mixture of DMA/MeCN/H₂O has been shown to reduce isomerization in the oxidation of other dienes.[6] 2. Lower Temperature: Running the reaction at a lower temperature can sometimes disfavor the isomerization pathway. |
| Low Aldehyde Selectivity (Anti-Markovnikov) | 1. Inherent Regioselectivity: The standard Wacker-Tsuji mechanism strongly favors nucleophilic attack at the more substituted carbon of the coordinated alkene, leading to methyl ketones (Markovnikov selectivity).[10] | 1. Specialized Catalyst Systems: Achieving aldehyde selectivity is a significant challenge and requires specialized catalyst systems. This may involve using specific ligands that reverse the regioselectivity or employing alternative catalytic cycles, such as those involving nitrite co-catalysts or engineered enzymes.[7][8] |
Frequently Asked Questions (FAQs): Wacker-Type Oxidation
Q1: How can I prevent the formation of the di-ketone during the Wacker oxidation of octa-1,7-diene?
A1: To favor the mono-ketone, you should control the stoichiometry by using an excess of octa-1,7-diene. This ensures that the palladium catalyst is more likely to react with a diene molecule rather than the less abundant mono-ketone product.
Q2: My reaction is producing a mixture of ketones, not just the expected terminal methyl ketone. What is happening?
A2: This is likely due to palladium-catalyzed isomerization of the double bonds of octa-1,7-diene.[6] The catalyst can move the double bond from the terminal position to internal positions, which are then oxidized to different ketones. To mitigate this, you may need to screen different ligands, solvents, or lower the reaction temperature.[6]
Q3: Is it possible to synthesize the mono-aldehyde from octa-1,7-diene using a Wacker-type reaction?
A3: Achieving aldehyde-selective (anti-Markovnikov) Wacker oxidation is very challenging for unactivated terminal alkenes and is an active area of research.[7] Standard Wacker-Tsuji conditions will yield the methyl ketone.[5] Specialized systems, often involving directing groups or unique ligand designs, are required to reverse this inherent regioselectivity.[7]
Wacker Oxidation Workflow
The diagram below outlines a general experimental workflow for performing a selective Wacker-type oxidation.
Caption: A general experimental workflow for Wacker-type oxidation.
References
- 1. Optimisation of greener and more efficient 1,7-octadiene epoxidation catalysed by a polymer-supported Mo(vi) complex via response surface methodology | Semantic Scholar [semanticscholar.org]
- 2. Optimisation of greener and more efficient 1,7-octadiene epoxidation catalysed by a polymer-supported Mo(vi) complex via response surface methodology - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Epoxidation of 1,7-octadiene by pseudomonas oleovorans in a membrane bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Wacker-Tsuji Oxidation [organic-chemistry.org]
- 6. Selective Wacker type oxidation of a macrocyclic diene to the corresponding monounsaturated ketone used as fragrance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Aldehyde-selective Wacker-type oxidation of unbiased alkenes enabled by a nitrite co-catalyst. | Semantic Scholar [semanticscholar.org]
- 8. Engineering cytochrome P450s for selective alkene to carbonyl oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Wacker process - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Side reactions in the synthesis of Octa-1,7-diene-1,8-dione
Technical Support Center: Synthesis of Unsaturated Diones
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of unsaturated diones via Aldol condensation?
A1: The most prevalent side reactions include:
-
Mono-condensation Product: Formation of the product where the ketone has only reacted on one side. For example, in the synthesis of dibenzylideneacetone from acetone and benzaldehyde, the formation of benzalacetone is a common side product.[1][2]
-
Self-Condensation of the Ketone: The enolizable ketone can react with itself. For instance, acetone can undergo self-condensation to form diacetone alcohol, which can then dehydrate to mesityl oxide.[1]
-
Cannizzaro Reaction of the Aldehyde: If the aldehyde has no α-hydrogens (like benzaldehyde) and is subjected to strong basic conditions, it can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid (e.g., benzyl alcohol and benzoic acid).[1]
-
Formation of Sticky or Oily Products: This is often a result of a mixture of side products and unreacted starting materials. Insufficiently basic conditions can slow the desired reaction and favor the formation of these difficult-to-handle byproducts.[3][4]
Q2: My reaction has resulted in a low yield of the desired dione. What are the likely causes?
A2: Low yields can stem from several factors:
-
Suboptimal Reaction Temperature: The temperature should be controlled, typically between 20-25°C for the synthesis of dibenzylideneacetone, to balance the reaction rate and minimize side reactions.[4]
-
Incorrect Stoichiometry: An excess of the aldehyde is often used to ensure the complete reaction of the ketone and to drive the reaction towards the di-substituted product.[2]
-
Insufficient Reaction Time: Aldol condensations can require a specific duration of vigorous stirring to ensure completion. For dibenzylideneacetone, a total of 30-60 minutes of stirring is typical after the addition of reagents.[4][5]
-
Loss of Product During Workup and Purification: The product can be lost during filtration and recrystallization steps. Careful handling and optimization of the recrystallization solvent are crucial.
Q3: The crude product is an oil or a sticky solid. How can I isolate a crystalline product?
A3: Oiling out can occur if the product is impure or if the crystallization conditions are not optimal.
-
Initiate Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or seeding the solution with a previously obtained crystal of the pure product.[6]
-
Adjust the Solvent System: If the product oils out during recrystallization, you may need to add more of the better solvent (e.g., more ethanol in an ethanol/water mixture) to dissolve the oil completely upon heating, then allow it to cool slowly.[6]
-
Purification Prior to Crystallization: If the crude product is very impure, consider washing it thoroughly to remove soluble impurities before attempting recrystallization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reaction mixture remains homogenous with no precipitate formation. | Insufficiently basic conditions or low concentration of reactants. | Ensure the correct concentration of the base (e.g., NaOH) is used. Check that the reagents were added in the correct amounts. |
| The final product is contaminated with the mono-substituted dione. | Incomplete reaction due to insufficient reaction time or incorrect stoichiometry. | Increase the reaction time with vigorous stirring. Ensure an excess of the aldehyde is used to drive the reaction to completion.[2] |
| The product is contaminated with unreacted benzaldehyde. | Inefficient washing of the crude product. | Wash the filtered crystals thoroughly with cold water and then with a small amount of ice-cold ethanol to remove residual benzaldehyde.[5][7] |
| Significant formation of self-condensation products from the ketone. | The ketone is reacting with itself instead of the aldehyde. | This is less common when a much more reactive aldehyde (like benzaldehyde) is used. Ensure the aldehyde is added to the reaction mixture containing the ketone and base.[8] |
| Product decomposes during purification by column chromatography. | Unsaturated diones can be unstable on silica gel. | Avoid silica gel chromatography if possible. Recrystallization is the preferred method of purification for dibenzylideneacetone.[3] If chromatography is necessary, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a base like triethylamine. |
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of dibenzylideneacetone, a representative unsaturated dione.
| Parameter | Value | Notes |
| Typical Crude Yield | 90-94% | Based on the limiting reagent (acetone).[4] |
| Recovery after Recrystallization | ~80% | Recrystallization from hot ethyl acetate.[4] |
| Melting Point (Crude) | 104-107°C | A broader melting range indicates the presence of impurities.[4] |
| Melting Point (Purified) | 110-112°C | A sharp melting point close to the literature value indicates high purity.[4][6] |
| Reactant Stoichiometry | 2.2 equivalents of Benzaldehyde to 1 equivalent of Acetone | An excess of benzaldehyde is used to ensure complete disubstitution.[2] |
Experimental Protocol: Synthesis of Dibenzylideneacetone
This protocol is adapted from established procedures for the Claisen-Schmidt condensation.[4][5]
Materials:
-
Benzaldehyde (10.6 g, 0.1 mol)
-
Acetone (2.9 g, 0.05 mol)
-
Sodium Hydroxide (10 g)
-
Water (100 mL)
-
95% Ethanol (80 mL)
-
Ethyl Acetate (for recrystallization)
Procedure:
-
Preparation of the Base Solution: In a 250 mL flask, dissolve 10 g of sodium hydroxide in 100 mL of water and 80 mL of ethanol. Cool the solution to 20-25°C in a water bath.
-
Preparation of the Carbonyl Solution: In a separate beaker, mix 10.6 g of benzaldehyde and 2.9 g of acetone.
-
Reaction: While stirring the cooled base solution vigorously, add half of the benzaldehyde-acetone mixture. A yellow precipitate should form within a few minutes. Continue stirring for 15 minutes.
-
Completion of Addition: Add the remaining half of the benzaldehyde-acetone mixture to the reaction flask. Rinse the beaker with a small amount of ethanol and add it to the flask.
-
Reaction Completion: Continue to stir the mixture vigorously for another 30 minutes.
-
Isolation of Crude Product: Filter the resulting solid using a Büchner funnel. Wash the crystals thoroughly with cold water to remove any remaining sodium hydroxide.
-
Drying: Press the crude product between sheets of filter paper to remove excess water and then allow it to air dry.
-
Purification: Recrystallize the crude dibenzylideneacetone from hot ethyl acetate (approximately 2.5 mL of ethyl acetate per gram of crude product).
-
Final Product: Collect the purified yellow crystals by suction filtration, wash with a small amount of ice-cold ethanol, and dry.
Visualizations
References
- 1. What side products are formed in the aldol condensation of dibenzalaceton.. [askfilo.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. organic chemistry - Recrystallisation of dibenzylideneacetone - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 4.2.2.4. Preparation of Dibenzylideneacetone | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 6. studylib.net [studylib.net]
- 7. researchgate.net [researchgate.net]
- 8. Which side products are formed in the aldol condensation of dibenzalacetone? [vedantu.com]
Technical Support Center: Synthesis of Octa-1,7-diene-1,8-dione
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of octa-1,7-diene-1,8-dione synthesis. The primary method discussed is the selective oxidation of the terminal double bonds of 1,7-octadiene, a readily available starting material. The Wacker-Tsuji oxidation is a well-established and effective method for this transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method is the palladium-catalyzed oxidation of 1,7-octadiene, commonly known as the Wacker-Tsuji oxidation. This reaction selectively oxidizes the terminal alkenes to methyl ketones.
Q2: What are the typical reagents and catalysts used in the Wacker-Tsuji oxidation of 1,7-octadiene?
A2: The standard reaction setup includes a palladium(II) catalyst (e.g., palladium(II) chloride, PdCl₂), a co-catalyst to reoxidize the palladium, a solvent system, and an oxidant. Common co-catalysts include copper(I) chloride (CuCl) or iron-based complexes. The solvent is typically a mixture of an organic solvent like dimethylformamide (DMF) or 1,2-dimethoxyethane (DME) and water. Molecular oxygen (O₂) is the terminal oxidant.
Q3: What is the main challenge in synthesizing the dione from the diene?
A3: The primary challenge is achieving complete di-oxidation to this compound while minimizing the formation of the mono-oxidized intermediate (octa-1,7-dien-2-one) and other side products. Reaction conditions must be carefully controlled to drive the reaction to completion.
Q4: What are the potential side reactions?
A4: Besides incomplete oxidation, potential side reactions include isomerization of the double bonds, which can lead to the formation of other ketone isomers, and polymerization of the starting material or product. The presence of a chloride ion can sometimes facilitate the smooth oxidation of internal alkenes, which can be an undesired side reaction if isomerization occurs.[1]
Q5: How can the yield of the desired diketone be maximized?
A5: Maximizing the yield often involves optimizing reaction parameters such as catalyst and co-catalyst concentration, reaction time, temperature, and the ratio of organic solvent to water. Slow addition of the 1,7-octadiene substrate to the catalyst solution can also improve selectivity and yield by suppressing isomerization.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low conversion of starting material (1,7-octadiene) | - Inactive catalyst- Insufficient oxidant (O₂)- Low reaction temperature | - Use fresh, high-purity PdCl₂.- Ensure a continuous and efficient supply of O₂ (e.g., use an O₂ balloon or sparge the reaction mixture).- Gradually increase the reaction temperature, monitoring for side product formation. |
| High yield of mono-ketone (octa-1,7-dien-2-one) | - Insufficient reaction time- Low catalyst loading- Sub-optimal solvent ratio | - Increase the reaction time and monitor the progress by TLC or GC.- Increase the molar percentage of the palladium catalyst.- Adjust the organic solvent to water ratio; a higher water content can sometimes favor the reaction. |
| Formation of multiple ketone isomers | - Isomerization of the double bonds in the starting material or intermediate. | - Employ a slow addition of the 1,7-octadiene to the reaction mixture.- Use a co-catalyst system that minimizes isomerization, such as certain iron complexes instead of copper chloride. |
| Formation of a black precipitate (palladium black) | - Reduction of the Pd(II) catalyst to Pd(0) without efficient re-oxidation. | - Ensure the co-catalyst (e.g., CuCl) is active and present in a sufficient amount.- Maintain a continuous supply of oxygen to reoxidize the co-catalyst. |
| Low overall yield despite good conversion | - Product degradation under reaction conditions- Difficulties in product isolation and purification | - Consider a milder reaction setup, potentially with a different co-catalyst or solvent system.- Optimize the work-up and purification procedure. The dione may be sensitive to certain pH ranges or temperatures. |
Data Presentation
While specific, comprehensive quantitative data for the Wacker-Tsuji oxidation of 1,7-octadiene to the diketone is not extensively tabulated in the literature, the following table summarizes the expected outcomes based on available information for similar diene oxidations. The yields for the di-oxidation are generally reported as moderate.
| Catalyst System | Substrate | Product(s) | Reported Yield | Reference |
| Pd(OAc)₂/NPMoV/O₂ | 1,7-Octadiene | This compound | Moderate | [1] |
| PdCl₂/Fe(III) citrate·nH₂O/O₂ | 1,7-Octadiene | This compound | Good | |
| Pd(OAc)₂/Fe(NO₃)₃/O₂ | 1,9-Cyclohexadecadiene | Monounsaturated ketone and Diketone | Over-oxidation to diketone observed with high Pd concentration | [2] |
NPMoV = Molybdovanadophosphate
Experimental Protocols
General Protocol for Wacker-Tsuji Oxidation of 1,7-Octadiene
This protocol is a general guideline and may require optimization for specific laboratory conditions and desired yields.
Materials:
-
1,7-octadiene
-
Palladium(II) chloride (PdCl₂)
-
Copper(I) chloride (CuCl)
-
Dimethylformamide (DMF)
-
Water, deionized
-
Oxygen (balloon or cylinder)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add PdCl₂ (e.g., 5 mol%) and CuCl (e.g., 1-2 equivalents relative to PdCl₂).
-
Add a 7:1 mixture of DMF and water to the flask.
-
Securely seal the flask and purge with oxygen. An oxygen-filled balloon can be attached to maintain a positive pressure of oxygen.
-
Stir the mixture at room temperature for approximately 30 minutes to allow for the oxidation of Cu(I) to Cu(II) and to ensure the catalyst is well-dissolved and active.
-
Slowly add 1,7-octadiene to the reaction mixture using a syringe pump over several hours.
-
Allow the reaction to stir at room temperature or slightly elevated temperature, monitoring the progress by TLC or GC.
-
Upon completion, quench the reaction by adding an aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the this compound.
Visualizations
Wacker-Tsuji Oxidation Catalytic Cycle
Caption: Catalytic cycle of the Wacker-Tsuji oxidation for the synthesis of ketones.
Troubleshooting Workflow
References
Stability issues of Octa-1,7-diene-1,8-dione under storage
This technical support center provides guidance on the stability and handling of octa-1,7-diene-1,8-dione for researchers, scientists, and drug development professionals. Due to the limited specific literature on this compound, the information provided is based on the general properties of α,β-unsaturated ketones and other reactive organic molecules.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound?
A1: Pure this compound is expected to be a solid, likely crystalline, with a color ranging from white to pale yellow. Any significant deviation from this, such as a dark yellow or brown color, may indicate degradation or the presence of impurities.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure maximum stability, this compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), at a low temperature (ideally ≤ -20°C), and protected from light.[1][2][3] Storing it away from heat, sparks, and incompatible substances is crucial.[1]
Q3: What are the primary signs of degradation to look for?
A3: Visual signs of degradation include a change in color (e.g., darkening to yellow or brown), a change in physical state (e.g., becoming gummy or oily), or the formation of a precipitate. A change in solubility can also be an indicator of polymerization or decomposition.
Q4: Is this compound prone to polymerization?
A4: Yes, as a diene and an α,β-unsaturated ketone, it is susceptible to polymerization, especially when exposed to light, heat, or certain catalysts.[4] For this reason, it is often supplied with a polymerization inhibitor.
Q5: What safety precautions should be taken when handling this compound?
A5: Always handle this compound in a well-ventilated fume hood.[1][2] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2][5] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
Troubleshooting Guide
Issue 1: My reaction with this compound is giving low yields or unexpected side products.
-
Question: Have you checked the purity of your this compound?
-
Answer: Impurities or degradation products can interfere with the reaction. It is advisable to assess the purity of the starting material before use. A general protocol for purity assessment via ¹H NMR is provided below.
-
-
Question: Are you using an old batch of the compound?
-
Answer: Over time, even under ideal storage conditions, the compound can degrade. If the batch is old, it is recommended to re-analyze its purity or use a fresh batch.
-
-
Question: Could your reaction conditions be promoting degradation?
-
Answer: High temperatures, prolonged reaction times, or the presence of strong acids or bases can lead to the degradation of α,β-unsaturated ketones.[6] Consider optimizing your reaction conditions to be milder if possible.
-
Issue 2: The this compound has changed in appearance (color, consistency).
-
Question: How was the material stored?
-
Answer: Exposure to air, light, or elevated temperatures can cause degradation. Ensure storage is in a dark, cold, and inert environment.[3]
-
-
Question: Has the container been opened multiple times?
-
Answer: Frequent opening of the container can introduce moisture and oxygen, accelerating degradation. It is good practice to aliquot the compound into smaller, single-use vials.
-
Issue 3: The this compound is difficult to dissolve.
-
Question: Is this a new observation for this batch?
-
Answer: A change in solubility may indicate that polymerization has occurred. Polymerized material will have significantly different solubility characteristics.
-
-
Question: Have you tried different solvents?
-
Answer: While a specific solvent is usually recommended, gentle warming or sonication may aid in the dissolution of partially degraded material, though this may not be suitable for all experimental applications.
-
Quantitative Data on Stability (Illustrative)
The following table provides an illustrative summary of the potential degradation of this compound under various storage conditions. Note: This data is hypothetical and intended for illustrative purposes due to the lack of specific experimental data for this compound.
| Storage Condition | Temperature (°C) | Atmosphere | Light Exposure | Estimated Purity after 6 Months (%) |
| Ideal | -20 | Inert (Argon) | Dark | >98% |
| Sub-optimal | 4 | Inert (Argon) | Dark | ~95% |
| Sub-optimal | -20 | Air | Dark | ~90% |
| Poor | 25 (Room Temp) | Air | Dark | <80% |
| Worst-Case | 25 (Room Temp) | Air | Ambient Light | <60% |
Experimental Protocol: Purity Assessment by ¹H NMR Spectroscopy
This protocol provides a general method for assessing the purity of this compound.
Objective: To determine the purity of this compound and identify potential degradation products.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
NMR tube
-
Pipettes and vials
Procedure:
-
Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.7 mL of CDCl₃ to the vial.
-
Gently swirl the vial to dissolve the sample completely. If necessary, sonicate for a brief period.
-
Transfer the solution to an NMR tube using a pipette.
-
Acquire a ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks corresponding to the protons of this compound and any impurity peaks.
-
Calculate the purity based on the relative integration of the compound's characteristic peaks versus the impurity peaks. The protons of the vinyl groups and the α- and β-carbons to the carbonyls will be key indicators.
Expected Outcome: A clean spectrum with well-resolved peaks corresponding to the structure of this compound indicates high purity. The presence of broad signals or peaks in the aliphatic region may suggest polymerization or other degradation products.
Troubleshooting Workflow
Caption: Troubleshooting workflow for stability issues of this compound.
References
- 1. files.upei.ca [files.upei.ca]
- 2. umdearborn.edu [umdearborn.edu]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. DFT study on 1,7-octadiene polymerization catalyzed by a non-bridged half-titanocene system - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. chemicals.co.uk [chemicals.co.uk]
- 6. uomosul.edu.iq [uomosul.edu.iq]
Technical Support Center: Optimization of Ozonolysis of Dienes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the ozonolysis of dienes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. My ozonolysis of a diene is not going to completion. What are the possible causes and solutions?
-
Inadequate Ozone Delivery: Ensure a steady and sufficient flow of ozone into the reaction mixture. The characteristic blue color of unreacted ozone in the solution is an indicator of reaction completion.[1] If the solution does not retain a blue tint, the ozone is still being consumed by the starting material. For more precise monitoring, the effluent gas can be bubbled through a potassium iodide solution; the appearance of a violet color indicates excess ozone and thus the completion of the reaction.[1]
-
Low Reaction Temperature: Ozonolysis is typically carried out at low temperatures, commonly -78 °C, to stabilize the intermediate ozonides.[1][2] However, if the reaction is sluggish, a slightly higher temperature (e.g., -40 °C to 0 °C) might be necessary, but this should be approached with caution due to the potential for ozonide decomposition.
-
Solvent Choice: The solubility of ozone varies significantly with the solvent.[3] Methanol and tert-butyl methyl ether have been shown to have high ozone concentrations at low temperatures, which can facilitate the reaction.[3] Dichloromethane (DCM) is a common solvent but has a lower ozone solubility.[3] Consider switching to a solvent with higher ozone solubility if the reaction is slow.
2. I am observing a mixture of products from the ozonolysis of my diene. How can I improve the selectivity for the desired product?
-
Chemoselectivity in Non-conjugated Dienes: For dienes with double bonds of different substitution patterns, ozone will preferentially react with the more electron-rich double bond.[4] To achieve selective cleavage of one double bond, carefully control the stoichiometry of ozone. Use of an indicator like Sudan Red III can help to stop the reaction after the more reactive double bond has been consumed.
-
Controlling Over-oxidation: During oxidative work-up with reagents like hydrogen peroxide, aldehydes formed can be further oxidized to carboxylic acids.[4] If aldehydes are the desired product, a reductive work-up using reagents such as dimethyl sulfide (DMS) or zinc dust is necessary.
-
Side Reactions of Criegee Intermediates: The Criegee intermediates formed during ozonolysis can participate in side reactions. In the presence of protic solvents like alcohols, they can form hydroperoxy acetals.[5] Using an aprotic solvent like dichloromethane can minimize these side reactions.
3. My reaction mixture is turning brown/black, and I am getting a low yield of the desired product. What is happening?
-
Ozonide Decomposition: Ozonides are unstable and can be explosive, especially when concentrated or warmed.[4] A dark coloration can indicate decomposition. It is crucial to maintain a low temperature throughout the reaction and work-up.
-
Side Reactions with Solvent: Some solvents can react with ozone or the intermediates. Ensure the solvent is pure and unreactive under the reaction conditions.
-
Polymerization: Some dienes or their cleavage products might be prone to polymerization under the reaction conditions. Diluting the reaction mixture can sometimes mitigate this issue.
4. How do I choose between a reductive and an oxidative work-up?
-
Reductive Work-up: This is the most common work-up and is used to obtain aldehydes and ketones as products.[4] Common reducing agents include dimethyl sulfide (DMS), which produces the benign byproduct dimethyl sulfoxide (DMSO), and zinc dust with acetic acid.[2]
-
Oxidative Work-up: This work-up is used when carboxylic acids are the desired products from the cleavage of double bonds with at least one hydrogen atom.[4] Hydrogen peroxide (H₂O₂) is the most common oxidizing agent used for this purpose.[4]
Data Presentation: Reaction Conditions and Product Yields
The following tables summarize quantitative data for the ozonolysis of specific dienes, highlighting the effect of reaction conditions on product distribution.
Table 1: Ozonolysis of Limonene [6][7][8][9]
| Product | Yield (Limonene + O₃) | Yield (Limonene + O₃ + Cyclohexane*) | Yield (Limonene + O₃ + NO) |
| Limonaketone | 0.0076 ± 0.0008 | 0.0081 ± 0.0009 | 0.0052 ± 0.0005 |
| 3-Isopropenyl-6-oxo-heptanal (IPOH) | 0.160 ± 0.005 | 0.050 ± 0.008 | 0.11 ± 0.01 |
| 7-Hydroxyl-6-oxo-3-(prop-1-en-2-yl)heptanal (7H6O) | Not Reported | Not Reported | Decreased by 62% |
| 2-Acetyl-5-oxohexanal (2A5O) | 0.019 ± 0.003 | 0.016 ± 0.003 | 0.007 |
| 3-Acetyl-6-oxoheptanal (3A6O) | 0.015 ± 0.002 | Not Observed | 0.008 |
*Cyclohexane was used as a hydroxyl radical scavenger.
Table 2: Ozonolysis of β-Myrcene [10][11][12][13][14]
| Product | Predicted Yield | Experimental Yield |
| 4-Vinyl-4-pentenal (4V4P) | 0.73 | - |
| Acetone | 0.27 | 29% |
| Formaldehyde | - | 26% |
| Hydroxyacetone | - | 19% |
Table 3: Solubility of Ozone in Various Solvents at -80 °C [3]
| Solvent | Ozone Concentration (mM) |
| Dichloromethane (DCM) | 47 |
| Pentane | ~70-80 |
| Ethyl Acetate (EtOAc) | ~70-80 |
| Methanol (MeOH) | 164 |
| tert-Butyl methyl ether (TBME) | 164.6 |
Experimental Protocols
General Protocol for Ozonolysis of a Diene (Reductive Work-up)
This protocol is a general guideline and may need to be adapted for specific substrates.
-
Setup: Assemble a reaction flask equipped with a gas dispersion tube, a magnetic stirrer, and a gas outlet connected to a trap containing a potassium iodide solution. The reaction flask should be placed in a cooling bath (e.g., dry ice/acetone) to maintain the desired temperature (typically -78 °C).
-
Dissolution: Dissolve the diene in a suitable solvent (e.g., dichloromethane or methanol) in the reaction flask.
-
Ozonolysis: Bubble a stream of ozone through the solution while stirring vigorously. Monitor the reaction progress by observing the color of the solution. The reaction is complete when the solution turns a persistent blue color, indicating the presence of unreacted ozone.[1] Alternatively, monitor the effluent gas with the potassium iodide trap; a color change to violet indicates the end of the reaction.[1]
-
Purging: Once the reaction is complete, purge the solution with a stream of an inert gas (e.g., nitrogen or argon) to remove any excess ozone.
-
Reductive Work-up: Add the reducing agent (e.g., dimethyl sulfide or zinc dust and acetic acid) to the reaction mixture at a low temperature. Allow the mixture to warm to room temperature slowly while stirring.
-
Quenching and Extraction: Quench the reaction by adding water. Extract the product with a suitable organic solvent.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by techniques such as distillation or column chromatography.
Visualizations
Caption: General workflow for the ozonolysis of dienes.
Caption: Troubleshooting decision tree for ozonolysis reactions.
References
- 1. Ozonolysis - Wikipedia [en.wikipedia.org]
- 2. Ozonolysis - Chemistry Steps [chemistrysteps.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Ozonolysis - Criegee Mechanism [organic-chemistry.org]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. researchgate.net [researchgate.net]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. researchgate.net [researchgate.net]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. Mechanism of Gas-Phase Ozonolysis of β-Myrcene in the Atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. egusphere.copernicus.org [egusphere.copernicus.org]
- 14. EGUsphere - Elucidation of the myrcene ozonolysis mechanism from a Criegee Chemistry perspective [egusphere.copernicus.org]
Troubleshooting low yields in dione synthesis from alkenes
Technical Support Center: Dione Synthesis from Alkenes
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of diones from alkenes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing diones from alkenes?
A1: The primary methods involve the oxidative cleavage of the alkene's carbon-carbon double bond. Common reagents for this transformation include ozone (O₃) in a process called ozonolysis, potassium permanganate (KMnO₄), and ruthenium tetroxide (RuO₄).[1][2][3][4] The choice of reagent depends on the substrate's functional group tolerance and the desired scale of the reaction.
Q2: My reaction is not proceeding to completion. What are the likely causes?
A2: Incomplete conversion is a common issue and can stem from several factors:
-
Insufficient Oxidant: The oxidizing agent may be consumed before all the starting material has reacted.
-
Low Reaction Temperature: Many oxidation reactions, like ozonolysis, require precise temperature control (e.g., -78 °C).[5] Deviations can halt the reaction.
-
Poor Reagent Quality: The oxidizing agent may have degraded over time. For instance, ruthenium tetroxide is often generated in situ from a precursor like RuCl₃ because it can be unstable.[1][2]
-
Catalyst Deactivation: In catalytic systems (e.g., using catalytic OsO₄ or RuO₄), the catalyst can be deactivated by side products or coordination with the product.[1]
Q3: I'm observing a complex mixture of products instead of my target dione. What is happening?
A3: The formation of multiple products often points to over-oxidation or side reactions. For example, using strong oxidizing agents like hot, concentrated potassium permanganate can cleave the initial dione product into carboxylic acids or even carbon dioxide, especially if the dione has enolizable protons.[6][7][8][9] Ozonolysis followed by an oxidative workup (e.g., with H₂O₂) will also convert any aldehyde intermediates into carboxylic acids.[10][11]
Q4: Why is my yield still low after purification?
A4: Low isolated yields can be due to difficulties in separating the dione from reaction byproducts or the re-oxidant. For instance, in reactions using periodate (NaIO₄) as a co-oxidant, iodate byproducts can sometimes complicate the workup. The polarity of diones can also lead to issues during chromatographic purification, such as streaking on silica gel.
Troubleshooting Guide
This section addresses specific problems encountered during dione synthesis and provides actionable solutions.
Problem 1: Low or No Conversion of Alkene
| Potential Cause | Recommended Solution |
| Degraded Oxidizing Agent | Use a fresh batch of the oxidizing agent. For ozonolysis, ensure the ozone generator is functioning correctly. For catalytic reactions, use a fresh catalyst precursor. |
| Insufficient Stoichiometry of Oxidant | Increase the molar equivalents of the oxidizing agent. If using a co-oxidant (e.g., NaIO₄ with RuCl₃), ensure it is present in sufficient excess.[1] |
| Incorrect Reaction Temperature | Verify the internal reaction temperature with a calibrated thermometer. For ozonolysis, maintain a consistent low temperature (typically -78 °C) using a dry ice/acetone bath.[5] |
| Poor Solubility of Alkene | Choose a solvent system that fully dissolves the alkene at the reaction temperature. For ozonolysis, CH₂Cl₂ or methanol are common.[5] For permanganate or ruthenium oxidations, a biphasic system (e.g., CCl₄/CH₃CN/H₂O) may be necessary to facilitate contact between the organic substrate and the inorganic oxidant.[1] |
Problem 2: Formation of Side Products (Over-oxidation)
| Potential Cause | Recommended Solution |
| Oxidizing conditions are too harsh. | Switch to a milder oxidizing system. For example, ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide or triphenylphosphine) is less prone to over-oxidation than using hot, concentrated KMnO₄.[10] The Lemieux-Johnson oxidation (catalytic OsO₄ with NaIO₄) is also a reliable method that typically avoids over-oxidation.[12] |
| Reaction time is too long. | Monitor the reaction closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent further oxidation of the desired dione product. |
| Incorrect workup procedure. | For ozonolysis, ensure a reductive workup is used if aldehydes are part of the desired product, as an oxidative workup will convert them to carboxylic acids.[3][11] |
| pH of the reaction medium. | The pH can influence the reactivity of the oxidant. For instance, Lemieux-von Rudloff oxidations (KMnO₄/NaIO₄) are often performed under alkaline conditions (pH 7-10) to control the reaction.[13] |
Problem 3: Difficult Product Isolation and Purification
| Potential Cause | Recommended Solution |
| Emulsion during aqueous workup. | Add a saturated brine solution to help break the emulsion. If the problem persists, consider filtering the entire mixture through a pad of celite. |
| Co-elution of product with byproducts. | Modify the chromatography conditions. Try a different solvent system with a different polarity. If using silica gel, consider switching to a different stationary phase like alumina or a reverse-phase column. |
| Product instability on silica gel. | Deactivate the silica gel by adding a small percentage of triethylamine to the eluent, or use neutral alumina for chromatography. |
Visual Guides
Troubleshooting Workflow for Low Dione Yield
Caption: A decision tree to diagnose the cause of low dione yields.
General Reaction Pathway and Potential Side Reactions
Caption: Reaction pathways in alkene to dione synthesis.
Experimental Protocols
Protocol 1: Ozonolysis of an Alkene with Reductive Workup
This protocol is adapted for the synthesis of a dione where over-oxidation is a concern.
Materials:
-
Alkene (1.0 eq)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Methanol (MeOH), anhydrous
-
Ozone (O₃) from an ozone generator
-
Dimethyl sulfide (DMS, 1.5 eq) or Triphenylphosphine (PPh₃, 1.2 eq)
-
Argon or Nitrogen gas
-
Dry ice/acetone bath
Procedure:
-
Dissolve the alkene in a 1:1 mixture of anhydrous CH₂Cl₂ and MeOH in a three-neck flask equipped with a gas inlet tube, a gas outlet tube, and a thermometer.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Bubble a stream of ozone through the solution. The reaction progress can be monitored by the appearance of a persistent blue color, indicating an excess of ozone, or by TLC.[5][10]
-
Once the reaction is complete, switch the gas inlet to argon or nitrogen and bubble the gas through the solution for 15-20 minutes to remove any excess ozone.
-
While maintaining the temperature at -78 °C, add the reducing agent (dimethyl sulfide or triphenylphosphine) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for at least 2 hours, or until the ozonide intermediate is fully consumed (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the target dione.
Protocol 2: Lemieux-Johnson Oxidation
This protocol uses a catalytic amount of a toxic osmium reagent, regenerated by a stoichiometric amount of periodate.
Materials:
-
Alkene (1.0 eq)
-
Dioxane and Water (e.g., 3:1 v/v)
-
Osmium tetroxide (OsO₄, 0.02 eq) as a 2.5 wt% solution in t-BuOH
-
Sodium periodate (NaIO₄, 2.1 eq)
-
2,6-Lutidine (optional, for sensitive substrates to improve yield)[12][14]
Procedure:
-
Dissolve the alkene in the dioxane/water solvent system in a round-bottom flask.
-
Add sodium periodate to the mixture and stir to dissolve as much as possible.
-
If using, add 2,6-lutidine at this stage.
-
Add the catalytic amount of osmium tetroxide solution dropwise to the stirring mixture. The solution will typically turn dark brown or black.
-
Stir the reaction at room temperature. Monitor the progress by TLC. The reaction is typically complete within 1-4 hours.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bisulfite.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the dione.
References
- 1. Ruthenium Tetroxide (RuO4) | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Ruthenium tetroxide - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Ozonolysis - Wikipedia [en.wikipedia.org]
- 6. savemyexams.com [savemyexams.com]
- 7. chem.ualberta.ca [chem.ualberta.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 10.7 Oxidation Reactions of Alkenes – Organic Chemistry I [kpu.pressbooks.pub]
- 10. byjus.com [byjus.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Lemieux–Johnson oxidation - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Degradation Pathways of Aliphatic Diones
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with aliphatic diones.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My oxidative cleavage of an α-dione is incomplete, and I'm recovering a significant amount of starting material. What are the likely causes and solutions?
A1: Incomplete oxidative cleavage of α-diones is a common issue. Several factors could be at play:
-
Insufficient Oxidant: The stoichiometry of your oxidizing agent to the dione may be too low. Oxidants like potassium permanganate (KMnO₄) or calcium hypochlorite [Ca(OCl)₂] are consumed during the reaction.[1][2]
-
Troubleshooting:
-
Increase the molar equivalents of the oxidizing agent incrementally (e.g., in 0.1 equivalent steps).
-
Ensure the oxidant is fresh and has been stored correctly, as potency can decrease over time.
-
-
-
Reaction Conditions: Temperature and pH can significantly impact the reaction rate and efficiency. Many oxidative cleavages require specific conditions to proceed to completion.
-
Troubleshooting:
-
For permanganate oxidation, ensure the conditions are sufficiently basic and heated if required by your protocol.[1]
-
Some iron-catalyzed oxidations are temperature-dependent; a higher temperature (e.g., 60°C) can favor cleavage over simple oxidation to a 1,2-dione.[3]
-
When using calcium hypochlorite, the reaction is typically run at ambient temperature in an aqueous acetonitrile/acetic acid solution.[2] Ensure your solvent system is correct.
-
-
-
Substrate Steric Hindrance: Bulky substituents near the dione moiety can hinder the approach of the oxidizing agent, slowing down the reaction.
-
Troubleshooting:
-
Increase the reaction time.
-
Consider a more potent or less sterically hindered oxidizing agent if your molecule allows.
-
-
Q2: I am observing unexpected side products in my dione degradation experiment. How can I identify and minimize them?
A2: The formation of side products often points to alternative reaction pathways or further degradation of your desired products.
-
Identification:
-
LC-MS/MS: Liquid chromatography-mass spectrometry is a powerful tool for separating and identifying degradation products.[4] High-resolution multistage mass spectrometry can help elucidate the structures of unknown compounds.[4]
-
GC-MS: For volatile degradation products, headspace gas chromatography-mass spectrometry (HS-SPME-GC-MS) is an effective analytical method.[5]
-
NMR Spectroscopy: NMR can provide detailed structural information about isolated side products.
-
-
Minimization Strategies:
-
Control of Reaction Conditions: Over-oxidation is a common issue. For instance, using strong oxidants like KMnO₄ can further oxidize initial aldehyde products to carboxylic acids.[6][7]
-
Photodegradation: If your compound is light-sensitive, exposure to UV radiation can initiate side reactions through Norrish-type degradation pathways.[8][9]
-
Solution: Conduct the experiment in amber glassware or under dark conditions to prevent photodegradation.
-
-
Solvent Choice: The solvent can influence reaction pathways. For example, in permanganate oxidations, using acetone/aqueous acetic acid, aqueous sulfuric acid, or water can yield different product distributions.[1]
-
Q3: The hydrolysis of my β-dione is proceeding much slower than expected. What factors influence the rate of hydrolysis?
A3: The hydrolysis of β-diones, particularly in metal complexes, can be influenced by several factors.
-
pH of the Medium: Hydrolysis can be catalyzed by both acid and base. Ensure the pH of your reaction medium is in the optimal range for your specific substrate.
-
Electronic Effects of Substituents: The electronic properties of the substituents on the β-dione scaffold can affect the reaction rate. Electron-withdrawing groups can increase the reactivity of the complex towards hydrolysis.[10]
-
Metal Ion in Complexes: For metal-β-diketonate complexes, the nature of the metal ion plays a role. The lability of the metal-ligand bond can influence the susceptibility to hydrolysis.[10]
-
Reaction Kinetics: The hydrolysis of some dihalogenotin(IV)β-diketonates has been shown to follow second-order kinetics.[11] This implies that the concentration of both the β-dione complex and the hydrolyzing agent (e.g., water) will affect the rate.
-
Troubleshooting:
-
Confirm the pH of your reaction mixture.
-
Increase the temperature to enhance the reaction rate, but monitor for potential side reactions.
-
If working with a complex, consider the nature of the metal and substituents as described in the literature for similar compounds.
-
-
Quantitative Data Summary
Table 1: Comparison of Oxidizing Agents for Cleavage of α-Diones and Related Compounds
| Oxidizing Agent | Substrate | Typical Products | Key Conditions | Reference |
|---|---|---|---|---|
| Potassium Permanganate (KMnO₄) | α-Diones | Carboxylic Acids | Basic/Hot | [1] |
| Calcium Hypochlorite (Ca(OCl)₂) | α-Diones, α-Hydroxy Ketones | Aldehydes, Ketones, or Acids | Ambient Temp., aq. MeCN/AcOH | [2] |
| Sodium Periodate (NaIO₄) | 1,2-Diols | Aldehydes, Ketones | Varies | [6][7] |
| Iron(III) Chloride / H₂O₂ | Alkynes | 1,2-Diones or Carboxylic Acids | Room Temp. for diones, 60°C for cleavage |[3] |
Experimental Protocols
Protocol 1: Oxidative Cleavage of an α-Dione using Calcium Hypochlorite
This protocol is adapted from a general procedure for the oxidative cleavage of α-diones.[2]
-
Preparation: Dissolve the α-dione substrate in a solvent system of aqueous acetonitrile/acetic acid at ambient temperature.
-
Reaction Initiation: Add solid calcium hypochlorite [Ca(OCl)₂] to the stirred solution. The amount of oxidant should be determined based on the stoichiometry of the reaction, typically in a slight excess.
-
Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
-
Workup: Upon completion, quench any remaining oxidant by adding a reducing agent (e.g., sodium sulfite solution).
-
Extraction: Extract the product from the aqueous layer using a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography, recrystallization, or distillation as required.
Protocol 2: Forced Degradation Study (Oxidative Stress)
This protocol is a general guide for assessing the oxidative degradation of a substance, adapted from methodologies used in drug stability studies.[4]
-
Sample Preparation: Prepare a solution of the aliphatic dione in a suitable solvent at a known concentration (e.g., 2.5 mg/mL).
-
Stress Condition: Add an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), to the sample solution.
-
Incubation: Store the solution at a controlled temperature (e.g., room temperature) and protect it from light to avoid photolytic degradation.
-
Time-Point Analysis: At regular intervals (e.g., 0, 30, 60, 120, 180, and 240 minutes), withdraw an aliquot of the sample.
-
Quenching (Optional): If necessary, quench the oxidation reaction in the aliquot to stop further degradation before analysis.
-
Analysis: Analyze the samples using a stability-indicating method, such as HPLC or LC-MS, to quantify the amount of remaining parent compound and identify the degradation products formed.
Visualizations
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Research Portal [scholarworks.brandeis.edu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. NaIO4 Oxidative Cleavage of Diols - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Photodegradation Pathways of Aliphatic Polyamide through Conical Intersection between Ground and Excited States - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iosrjournals.org [iosrjournals.org]
- 11. Kinetics of the hydrolysis of some dihalogenotin(IV)β-diketonates - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Oxidation of Dienes to Diones for Researchers
The conversion of dienes to diones is a fundamental transformation in organic synthesis, providing access to valuable building blocks for natural product synthesis and drug development. The choice of oxidizing agent is critical and depends on factors such as the substrate's structure, desired selectivity, and scalability. This guide provides a comparative analysis of common methods for the oxidation of dienes to diones, supported by experimental data and detailed protocols.
Comparison of Common Oxidation Agents
The following table summarizes the performance of various oxidizing agents in the conversion of dienes to diones. The data is compiled from various sources and aims to provide a comparative overview. It is important to note that reaction conditions can be further optimized for specific substrates.
| Oxidation Method | Oxidizing Agent(s) | Substrate Example | Product Example | Yield (%) | Reaction Time (h) | Temperature (°C) | Key Features |
| Direct Oxidation | |||||||
| Ruthenium Tetroxide Oxidation | RuO₄ (catalytic), NaIO₄ (stoichiometric) | 1,3-Cyclohexadiene | 1,2-Cyclohexanedione | Moderate | 1-3 | 0 - RT | Powerful oxidant, can cleave both double bonds. Reaction requires careful control to avoid over-oxidation. |
| Ozonolysis (Oxidative Workup) | 1. O₃ 2. H₂O₂ | 1,3-Cyclohexadiene | Succinaldehyde | Good | 2-4 (ozonolysis) | -78 (ozonolysis) | Classic method for double bond cleavage. Oxidative workup yields carboxylic acids from aldehydes. |
| Two-Step Dihydroxylation-Oxidation | |||||||
| OsO₄ Dihydroxylation / Swern Oxidation | 1. OsO₄ (cat.), NMO 2. DMSO, (COCl)₂, Et₃N | 1,3-Cyclohexadiene | 1,2-Cyclohexanedione | Good | 12-24 (diol) / 1-2 (ox) | RT (diol) / -78 (ox) | Mild and high-yielding two-step process. Avoids harsh oxidants. |
| OsO₄ Dihydroxylation / Dess-Martin Oxidation | 1. OsO₄ (cat.), NMO 2. Dess-Martin Periodinane (DMP) | 1,3-Cyclohexadiene | 1,2-Cyclohexanedione | Excellent | 12-24 (diol) / 1-3 (ox) | RT | Mild conditions, high yields, and broad functional group tolerance. DMP is a commercially available reagent. |
Experimental Protocols
Ruthenium Tetroxide Oxidation
This protocol describes the direct oxidation of a diene to a dione using a catalytic amount of ruthenium tetroxide with sodium periodate as the stoichiometric oxidant.
Materials:
-
Diene (e.g., 1,3-Cyclohexadiene)
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Sodium periodate (NaIO₄)
-
Acetonitrile (CH₃CN)
-
Carbon tetrachloride (CCl₄)
-
Water (H₂O)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Sodium thiosulfate (Na₂S₂O₃) solution (10%)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the diene (1.0 eq) in a 1:1 mixture of acetonitrile and carbon tetrachloride.
-
Add an aqueous solution of sodium periodate (4.0 eq).
-
To the vigorously stirred biphasic mixture, add a catalytic amount of ruthenium(III) chloride hydrate (0.05 eq).
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours at room temperature.
-
Upon completion, quench the reaction by adding a few drops of isopropanol to consume the excess oxidant.
-
Pour the mixture into a separatory funnel and wash with saturated sodium bicarbonate solution and then with 10% sodium thiosulfate solution to remove any remaining ruthenium species.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired dione.
Ozonolysis with Oxidative Workup
This two-step protocol involves the ozonolysis of a diene followed by an oxidative workup to yield dicarboxylic acids. For the formation of diones, a reductive workup would be employed after ozonolysis of a cyclic diene to yield a dialdehyde, which can then be oxidized to a diacid. The direct conversion to a dione via this method is less common for acyclic dienes.
Materials:
-
Diene (e.g., 1,3-Butadiene)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (CH₃OH)
-
Ozone (O₃)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Formic acid (HCOOH)
Procedure:
-
Ozonolysis:
-
Dissolve the diene (1.0 eq) in a mixture of dichloromethane and methanol at -78 °C (dry ice/acetone bath).
-
Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the diene.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
-
Oxidative Workup:
-
To the cold solution from the previous step, add hydrogen peroxide (3.0 eq) and formic acid (2.0 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by adding a solution of sodium sulfite.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting dicarboxylic acid by recrystallization or column chromatography.
-
Two-Step Dihydroxylation-Oxidation
This versatile two-step approach first converts the diene to a diol, which is then oxidized to the dione.
Materials:
-
Diene (e.g., 1,3-Cyclohexadiene)
-
Osmium tetroxide (OsO₄, 4% solution in water)
-
N-Methylmorpholine N-oxide (NMO)
-
Acetone
-
Water
-
Sodium sulfite (Na₂SO₃)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the diene (1.0 eq) in a mixture of acetone and water (10:1).
-
Add N-Methylmorpholine N-oxide (1.2 eq).
-
To this solution, add a catalytic amount of osmium tetroxide solution (0.01 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction by adding solid sodium sulfite and stir for 30 minutes.
-
Filter the mixture through a pad of Celite and wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate to give the crude diol, which can often be used in the next step without further purification.
Method 1: Swern Oxidation
Materials:
-
Diol (from Step 3a)
-
Dimethyl sulfoxide (DMSO)
-
Oxalyl chloride ((COCl)₂)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a three-necked flask under an inert atmosphere, prepare a solution of oxalyl chloride (2.2 eq) in dichloromethane at -78 °C.
-
Slowly add a solution of DMSO (2.5 eq) in dichloromethane.
-
After stirring for 15 minutes, add a solution of the diol (1.0 eq) in dichloromethane.
-
Stir the mixture for 1-2 hours at -78 °C.
-
Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the combined organic layers with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude dione by column chromatography.
Method 2: Dess-Martin Oxidation
Materials:
-
Diol (from Step 3a)
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Sodium thiosulfate (Na₂S₂O₃) solution (saturated)
Procedure:
-
Dissolve the diol (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add Dess-Martin Periodinane (2.2 eq) in one portion.
-
Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete in 1-3 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a mixture of saturated sodium bicarbonate and saturated sodium thiosulfate solutions.
-
Shake vigorously until the layers are clear.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude dione by column chromatography.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for the direct and two-step oxidation processes.
Caption: General workflow for the direct oxidation of a diene to a dione.
Caption: General workflow for the two-step dihydroxylation-oxidation of a diene to a dione.
Signaling Pathways and Logical Relationships
The choice of oxidation method can be guided by a decision-making process based on the desired outcome and substrate characteristics.
Caption: Decision tree for selecting a diene to dione oxidation method.
Alternative methods to ozonolysis for synthesizing diones
##A Comparative Guide to Dione Synthesis: Evaluating Alternatives to Ozonolysis
For researchers, scientists, and drug development professionals, the synthesis of diones is a critical step in the construction of complex molecules. Ozonolysis has long been a staple method for the oxidative cleavage of cyclic alkenes to yield these valuable difunctional compounds. However, the inherent hazards associated with the generation and use of ozone have spurred the development of safer and more convenient alternatives. This guide provides an objective comparison of prominent alternative methods to ozonolysis for dione synthesis, supported by experimental data and detailed protocols.
Introduction to Dione Synthesis via Alkene Cleavage
The oxidative cleavage of carbon-carbon double bonds in cyclic alkenes provides a direct route to linear diones, which are versatile building blocks in organic synthesis. Ozonolysis, a long-established method, involves the reaction of an alkene with ozone to form an ozonide, which is then worked up under reductive or oxidative conditions to yield aldehydes/ketones or carboxylic acids, respectively. While effective, the explosive nature of ozone and ozonides necessitates specialized equipment and stringent safety precautions.[1][2] This has led to the exploration of alternative reagents that can achieve the same transformation with improved safety profiles and operational simplicity.
This guide will focus on the comparative performance of four key methods for the synthesis of diones from cyclic alkenes:
-
Ozonolysis (Reductive Workup)
-
Lemieux-Johnson Oxidation
-
Potassium Permanganate Oxidation
-
Ruthenium-Catalyzed Oxidative Cleavage
We will use the conversion of cyclohexene to 1,6-hexanedial or its over-oxidized product, adipic acid, as a model system for comparison.
Comparative Performance Data
The following table summarizes the key performance indicators for each method in the oxidative cleavage of cyclohexene.
| Method | Reagents | Product | Reaction Time | Temperature (°C) | Yield (%) |
| Ozonolysis (Reductive Workup) | 1. O₃, CH₂Cl₂/MeOH2. (CH₃)₂S | 6,6-Dimethoxyhexanal | Not specified | -78 | 90-95 |
| Lemieux-Johnson Oxidation | OsO₄ (cat.), NaIO₄ | Adipic Acid | Not specified | Room Temp. | High (qualitative) |
| Potassium Permanganate Oxidation | KMnO₄, H₂O/Acetone | Adipic Acid | ~40 minutes | 55-60 | ~60 |
| Ruthenium-Catalyzed Cleavage | RuCl₃ (cat.), NaIO₄ | Adipic Acid | 2 hours | Room Temp. | 92 |
Detailed Experimental Protocols
Ozonolysis of Cyclohexene with Reductive Workup
This procedure is adapted from Organic Syntheses.[3]
Caution: Ozonolysis should be carried out in a well-ventilated fume hood behind a safety shield due to the explosive nature of ozone and ozonides.
-
A solution of cyclohexene (6.16 g, 0.075 mol) in 250 mL of dichloromethane and 50 mL of methanol is cooled to -78 °C.
-
A stream of ozone is bubbled through the solution until a blue color persists, indicating the complete consumption of the alkene.
-
The excess ozone is removed by bubbling nitrogen gas through the solution until the blue color disappears.
-
Dimethyl sulfide (9.4 mL, 0.128 mol) is added, and the solution is allowed to warm to room temperature and stir for at least 1 hour.
-
The reaction mixture is concentrated under reduced pressure. The residue is taken up in ether and washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to give the crude dialdehyde. Purification by chromatography yields 6,6-dimethoxyhexanal in 90-95% yield.
Lemieux-Johnson Oxidation of Cyclohexene
A representative procedure for the Lemieux-Johnson oxidation is as follows:
-
To a solution of cyclohexene (1 mmol) in 10 mL of a 3:1 mixture of dioxane and water is added a catalytic amount of osmium tetroxide (0.05 mmol).
-
Sodium periodate (4.2 mmol) is added in portions over 30 minutes with stirring.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The reaction is quenched by the addition of sodium bisulfite.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the dione.
Potassium Permanganate Oxidation of Cyclohexene to Adipic Acid
The following protocol is a common laboratory procedure for the synthesis of adipic acid.[4][5]
-
In a 250 mL Erlenmeyer flask, dissolve 8.4 g of potassium permanganate in 50 mL of water.
-
Add 2 mL of cyclohexene to the flask and swirl vigorously for 20 minutes, maintaining the temperature between 35-40 °C.
-
Heat the mixture on a steam bath for 15 minutes.
-
Test for the presence of permanganate using a spot test on filter paper. If a purple ring is observed, add small portions of methanol until the color disappears.
-
Filter the hot solution to remove the manganese dioxide precipitate.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of about 1.
-
Cool the solution in an ice bath to crystallize the adipic acid.
-
Collect the crystals by vacuum filtration and recrystallize from water to obtain adipic acid with an approximate yield of 60%.[5]
Ruthenium-Catalyzed Oxidative Cleavage of Cyclohexene
This protocol is based on the work of Sharpless and coworkers.
-
To a stirred solution of cyclohexene (1 mmol) in a mixture of 5 mL of carbon tetrachloride, 5 mL of acetonitrile, and 7.5 mL of water is added sodium periodate (4.2 mmol).
-
A catalytic amount of ruthenium(III) chloride hydrate (0.02 mmol) is added to the biphasic mixture.
-
The reaction is stirred vigorously at room temperature for 2 hours.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield adipic acid with a reported yield of 92%.
Method Comparison and Workflow
The choice of method for dione synthesis depends on several factors including safety considerations, desired product (dialdehyde vs. diacid), required yield, and available resources. The following diagram illustrates the decision-making process and the relationships between the different methods.
Conclusion
While ozonolysis remains a powerful tool for the synthesis of diones, several viable alternatives offer significant advantages in terms of safety and ease of operation.
-
For the synthesis of dialdehydes with high yields , ozonolysis with a reductive workup is a highly effective, albeit hazardous, method.
-
The Lemieux-Johnson oxidation provides a good alternative to ozonolysis for obtaining dialdehydes and can be considered a milder method, though over-oxidation to the diacid can occur.
-
For the direct synthesis of diacids , both potassium permanganate oxidation and ruthenium-catalyzed cleavage are excellent choices. Ruthenium-catalyzed oxidation, in particular, offers high yields under mild conditions.
The selection of the most appropriate method will ultimately be guided by the specific requirements of the synthesis, including the desired final product, scale of the reaction, and the safety infrastructure available. This guide provides the necessary data and protocols to make an informed decision for your research and development needs.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Photoinduced Oxidative Cleavage of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A "Green" route to adipic acid: direct oxidation of cyclohexenes with 30 percent hydrogen peroxide | Semantic Scholar [semanticscholar.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry-online.com [chemistry-online.com]
A Researcher's Guide to Bridging the Gap Between Theory and Experiment in Spectroscopy
For researchers, scientists, and professionals in drug development, the synergy between experimental spectroscopic data and theoretical models is paramount for elucidating molecular structures and dynamics. This guide provides a comprehensive comparison of common spectroscopic techniques with their theoretical counterparts, supported by experimental data and detailed methodologies.
The validation of theoretical models with experimental data provides a powerful framework for understanding complex molecular systems. This approach is particularly crucial in drug discovery and development, where a deep understanding of molecular interactions, conformations, and dynamics can accelerate the design of novel therapeutics. This guide explores the comparison of experimental and theoretical data for three key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Circular Dichroism (CD) Spectroscopy, and Vibrational Spectroscopy (FTIR and Raman).
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Structural Elucidation
NMR spectroscopy is an unparalleled technique for determining the three-dimensional structure of molecules in solution. The comparison of experimentally measured NMR chemical shifts with those predicted by theoretical calculations, typically using Density Functional Theory (DFT), has become a standard practice for structural verification and assignment.
A benchmark study involving a dataset of 50 structurally diverse small organic molecules, known as DELTA50, provides a quantitative comparison of experimental and theoretical ¹H and ¹³C NMR chemical shifts.[1][2] The study evaluated the accuracy of 73 density functionals and 40 basis sets to identify the most reliable computational methods for predicting NMR spectra.[1]
Data Presentation: Comparison of Experimental and DFT-Calculated NMR Chemical Shifts
The accuracy of different DFT methods is often evaluated by the root-mean-square deviation (RMSD) and the maximum deviation between experimental and calculated chemical shifts.
| Parameter | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| RMSD | 0.07 - 0.19 | 0.5 - 2.9 |
| Maximum Deviation | < 0.5 | < 6.5 |
| Table 1: Summary of deviations between experimental and the best performing DFT-calculated NMR chemical shifts for the DELTA50 dataset.[1] |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
A standardized protocol is crucial for acquiring high-quality experimental data for comparison with theoretical models.
-
Sample Preparation: Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a specific concentration. Tetramethylsilane (TMS) is commonly used as an internal reference standard.
-
Instrumentation: High-field NMR spectrometers (e.g., 500 MHz or higher) are used to acquire the spectra.
-
Data Acquisition: Standard pulse sequences are employed for ¹H and ¹³C NMR. Key parameters include the number of scans, relaxation delay, and acquisition time, which are optimized to ensure a good signal-to-noise ratio.
-
Data Processing: The raw data is processed using Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the internal standard.
Theoretical Protocol: DFT-Based NMR Chemical Shift Calculation
The following workflow outlines the computational approach for predicting NMR chemical shifts.
Circular Dichroism (CD) Spectroscopy: Probing Protein Higher-Order Structure
CD spectroscopy is a sensitive technique for characterizing the secondary and tertiary structure of chiral molecules, particularly proteins. Comparing experimental CD spectra with those calculated from first principles can provide valuable insights into protein conformation and the effects of ligand binding.[3][4]
A study on the near-UV CD spectra of 40 proteins demonstrated a significant improvement in the correlation between computed and experimental intensity when vibrational structures of aromatic side chains were incorporated into the theoretical model.[5]
Data Presentation: Correlation of Experimental and Calculated CD Spectra
The quality of the theoretical model can be assessed by the correlation coefficient between the experimental and calculated spectra across a specific wavelength range.
| Wavelength Range (nm) | Spearman Correlation Coefficient (without vibrational structure) | Spearman Correlation Coefficient (with vibrational structure) |
| 270 - 290 | 0.12 | 0.79 |
| Table 2: Improvement in the correlation between experimental and calculated near-UV CD spectra of proteins upon including vibrational effects in the theoretical model.[6] |
Experimental Protocol: Protein Circular Dichroism Spectroscopy
-
Sample Preparation: Protein samples are prepared in a suitable buffer (e.g., phosphate buffer) at a known concentration. The buffer itself should be checked for any background CD signal.
-
Instrumentation: A CD spectropolarimeter is used for measurements. The instrument is typically purged with nitrogen gas to minimize interference from oxygen in the far-UV region.
-
Data Acquisition: Spectra are recorded over a desired wavelength range (e.g., 190-260 nm for secondary structure, 250-350 nm for tertiary structure). Multiple scans are averaged to improve the signal-to-noise ratio.
-
Data Processing: The raw data is corrected for the buffer baseline and converted to mean residue ellipticity ([θ]) to allow for comparison between different proteins.
Theoretical Protocol: First-Principles Calculation of Protein CD Spectra
The theoretical prediction of a protein's CD spectrum involves a multi-step process.
Vibrational Spectroscopy (FTIR and Raman): Fingerprinting Molecular Structure
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations are widely used to predict vibrational frequencies and intensities, aiding in the assignment of experimental spectra.
Numerous studies have demonstrated the excellent agreement between experimental and DFT-calculated vibrational spectra for various organic molecules, including potential drug candidates.[7][8][9][10]
Data Presentation: Comparison of Experimental and Calculated Vibrational Frequencies
The comparison is typically presented in a table format, listing the experimental and calculated frequencies along with their assignments.
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Calculated (DFT) (cm⁻¹) |
| N-H stretch | 3450 | 3448 | 3455 |
| C=O stretch | 1720 | 1718 | 1725 |
| Aromatic C-H stretch | 3100-3000 | 3100-3000 | 3105-3010 |
| C-N stretch | 1250 | 1248 | 1255 |
| Table 3: A representative comparison of experimental and DFT-calculated vibrational frequencies for a hypothetical drug molecule. |
Experimental Protocol: FTIR and Raman Spectroscopy
-
Sample Preparation:
-
FTIR: Solid samples are often prepared as KBr pellets or measured using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed neat or in a suitable solvent.
-
Raman: Samples can be solid or liquid and are typically placed in a glass vial or capillary tube for analysis.
-
-
Instrumentation:
-
FTIR: A Fourier-transform infrared spectrometer is used.
-
Raman: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used.
-
-
Data Acquisition: Spectra are collected over a specific wavenumber range (e.g., 4000-400 cm⁻¹). The number of scans and laser power (for Raman) are optimized.
-
Data Processing: The spectra are baseline corrected and may be normalized for comparison.
Theoretical Protocol: DFT Calculation of Vibrational Frequencies
The computational workflow for predicting vibrational spectra is well-established.
References
- 1. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking | NSF Public Access Repository [par.nsf.gov]
- 3. Circular Dichroism Spectroscopy for the Study of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative first principles calculations of protein circular dichroism in the near-ultraviolet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 7. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Experimental and theoretical spectroscopic (FT-IR, FT-Raman, UV-VIS) analysis, natural bonding orbitals and molecular docking studies on 2-bromo-6-methoxynaphthalene: A potential anti-cancer drug - PMC [pmc.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, understanding the subtle nuances of molecular reactivity is paramount. This guide provides a comprehensive comparison of the reactivity of octa-1,7-diene-3,6-dione, a representative divinyl ketone, with other related unsaturated diones. By examining their structural differences and the resulting impact on their chemical behavior, this document aims to provide a clear framework for predicting and manipulating their reactivity in various synthetic and biological contexts.
The reactivity of diones is fundamentally governed by the spatial relationship between the two carbonyl groups and any additional unsaturations within the carbon skeleton. In the case of the proposed octa-1,7-diene-3,6-dione, the presence of two α,β-unsaturated ketone moieties in a conjugated system bestows upon it a unique and heightened reactivity profile compared to its non-conjugated counterparts.
General Reactivity of α,β-Unsaturated Carbonyl Compounds
α,β-Unsaturated aldehydes and ketones are characterized by a conjugated system formed by the C=C double bond and the C=O double bond. This conjugation leads to the delocalization of π-electrons, creating electrophilic centers at both the carbonyl carbon (C-2) and the β-carbon (C-4).[1][2] Consequently, these compounds can undergo two primary modes of nucleophilic attack:
-
1,2-Addition (Direct Addition): The nucleophile attacks the electrophilic carbonyl carbon. This pathway is typical for strong, "hard" nucleophiles like Grignard reagents and organolithium compounds.
-
1,4-Addition (Conjugate Addition or Michael Addition): The nucleophile attacks the electrophilic β-carbon. This pathway is generally favored by "soft" nucleophiles such as enolates, amines, and thiols.[3][4][5]
The competition between these two addition pathways is influenced by factors such as the nature of the nucleophile, the substrate, and the reaction conditions.
Comparative Reactivity of Diones
To illustrate the differences in reactivity, we will compare three classes of unsaturated diones:
-
Conjugated Dienones (e.g., Octa-1,7-diene-3,6-dione): These are divinyl ketones, characterized by two vinyl groups attached to a carbonyl carbon. They are known for their high reactivity.[6]
-
Non-Conjugated Dienones (e.g., Octa-1,7-diene-3,5-dione): In these molecules, the double bonds are not in conjugation with the carbonyl groups.
-
Saturated Diones (e.g., Octane-3,6-dione): These serve as a baseline for carbonyl reactivity in the absence of unsaturations.
| Dione Type | Structure | Key Reactivity Features | Relative Reactivity |
| Conjugated Dienone | Octa-1,7-diene-3,6-dione | Highly susceptible to 1,4-conjugate addition (Michael Addition). Undergoes [4+2] cycloaddition reactions (Diels-Alder). Can undergo Nazarov cyclization to form cyclopentenones.[7][8] | High |
| Non-Conjugated Dienone | Octa-1,7-diene-3,5-dione | Reactivity is primarily that of isolated ketones and alkenes. Less prone to conjugate addition. | Moderate |
| Saturated Dione | Octane-3,6-dione | Standard ketone reactivity (e.g., nucleophilic addition at the carbonyl carbon, enolate formation). | Low |
Experimental Protocols
Michael Addition to an α,β-Unsaturated Ketone
This protocol describes the conjugate addition of a soft nucleophile (ethyl acetoacetate) to an α,β-unsaturated ketone (trans-chalcone), a reaction analogous to what would be expected for octa-1,7-diene-3,6-dione.
Procedure: [9]
-
To a 100-mL round-bottom flask, add 5.76 mmol of finely ground trans-chalcone, 1 molar equivalent of ethyl acetoacetate, and 25 mL of 95% ethanol.
-
Stir the mixture with a magnetic stir bar to dissolve the solids.
-
Add one pellet (approximately 0.1 g) of sodium hydroxide.
-
Attach a reflux condenser and heat the mixture under gentle reflux for 1 hour.
-
After the reflux period, pour the reaction mixture into approximately 15 grams of ice and stir until the ice melts.
-
Induce crystallization by scratching the inside of the flask with a glass stirring rod.
-
Place the flask in an ice bath for at least 30 minutes to ensure complete crystallization.
-
Collect the product by vacuum filtration, wash with ice-cold water and then with a small amount of ice-cold 95% ethanol.
-
Allow the solid to air dry overnight.
Nazarov Cyclization of a Divinyl Ketone
This protocol outlines the acid-catalyzed cyclization of a divinyl ketone to a cyclopentenone.[1]
Procedure: [1]
-
Dissolve the divinyl ketone (0.58 mmol) in dichloromethane (19 mL) in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add SnCl₄ (1.0 M in DCM, 1.16 mmol) dropwise.
-
Allow the solution to warm to room temperature and stir for 30 minutes.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Stir the mixture vigorously for 15 minutes.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the cyclopentenone.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways discussed.
Caption: Michael Addition Pathway.
Caption: Nazarov Cyclization Pathway.
References
- 1. Nazarov Cyclization | NROChemistry [nrochemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Michael Addition [organic-chemistry.org]
- 6. Divinyl ketone | TargetMol [targetmol.com]
- 7. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 8. Nazarov Cyclization | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Michael Addition and Aldol Reaction – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
A Comparative Guide to Analytical Methods for Dione Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of dione compounds is critical for ensuring product quality, safety, and efficacy. This guide provides an objective comparison of common analytical methods for dione quantification, supported by experimental data and detailed protocols. The methods discussed include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
Data Presentation: A Comparative Overview of Method Performance
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes key validation parameters for different analytical techniques used in the quantification of dione-containing compounds.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS | Capillary Electrophoresis (CE) |
| Linearity (r²) | > 0.9991[1][2][3] | > 0.99[4][5] | > 0.999[6] | Typically > 0.99 |
| Limit of Detection (LOD) | ~2.0 µg/mL[1][2][3] | ~1.5 pmol/L[4] | Analyte Dependent | Analyte Dependent |
| Limit of Quantitation (LOQ) | ~50 µg/mL[1][2][3] | ~1.5-3.0 pmol/L[4] | Analyte Dependent | Analyte Dependent |
| Precision (%RSD) | < 0.40%[1][2][3] | 5-13%[4] | < 2.6%[6] | Typically < 5% |
| Accuracy (% Recovery) | Typically 98-102% | 89.9-120%[4][5] | 98.3-101.6%[6] | Typically 95-105% |
| Selectivity | Moderate to High | Very High | High | High |
| Primary Application | Routine QC, Purity Analysis | Bioanalysis, Trace Quantification | Volatile/Semi-Volatile Diones | Charged/Polar Diones, Chiral Separations |
Experimental Workflow and Validation
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose.[7][8][9] Key validation parameters include specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ). The general workflow for method validation is depicted below.
Caption: Workflow for the development and validation of an analytical method for dione quantification.
Experimental Protocols
Below are detailed methodologies for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC-UV)
This protocol is based on a validated method for the analysis of phenanthroline-diones.[1][2][10]
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Triethylamine (optional, for peak shape improvement)
-
-
Chromatographic Conditions:
-
Procedure:
-
Standard Preparation: Prepare a stock solution of the dione standard in the mobile phase. Create a series of calibration standards by serial dilution (e.g., 0.05–1.50 mg/mL).[1]
-
Sample Preparation: Dissolve the sample containing the dione in the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the dione in the samples from the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for bioanalytical applications, such as quantifying dihydroxy vitamin D derivatives.[4][5][11]
-
Instrumentation:
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Reagents:
-
Methanol (LC-MS grade)
-
Water with 0.1% Formic Acid (LC-MS grade)
-
Internal Standard (IS): A stable isotope-labeled version of the dione analyte.
-
-
Procedure:
-
Sample Preparation (Immunoextraction):
-
Precipitate proteins in the sample (e.g., serum) with a solvent like methanol.
-
Use a solid-phase anti-dione antibody for immunoextraction to isolate the target analyte.[4]
-
Elute the dione from the antibody.
-
Optional: Derivatize with a reagent like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) to enhance ionization efficiency.[11]
-
-
LC Separation:
-
Use a reversed-phase C18 column with a gradient elution profile, starting with a higher aqueous phase and ramping up the organic phase (e.g., methanol).
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive ion ESI mode.
-
Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for both the analyte and the internal standard. This ensures high selectivity.
-
-
Quantification:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Create a calibration curve by plotting this ratio against the concentration of the standards. Determine the sample concentrations from this curve.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for diones that are volatile or can be made volatile through derivatization.[6][9]
-
Instrumentation:
-
Gas chromatograph with a capillary column (e.g., 5% phenyl polysiloxane) coupled to a mass spectrometer.
-
-
Procedure:
-
Sample Preparation: Dissolve the sample in a suitable organic solvent (e.g., hexane or ethyl acetate). If the dione is not volatile, derivatization may be necessary.
-
GC Separation:
-
Inject the sample into the GC, where it is vaporized.
-
The separation occurs in the capillary column based on the analyte's boiling point and interaction with the stationary phase. A temperature program is typically used to elute compounds.
-
-
MS Detection:
-
As compounds elute from the column, they are ionized (commonly by electron ionization) and fragmented.
-
The mass spectrometer separates and detects these fragments, providing a unique mass spectrum for identification and quantification.
-
-
Quantification: Use an internal standard and monitor specific ions for the analyte and the standard. Quantification is based on the ratio of their peak areas.
-
Capillary Electrophoresis (CE)
CE offers high separation efficiency and is particularly useful for charged dione species or for chiral separations.[12][13][14]
-
Instrumentation:
-
Capillary electrophoresis system with a fused-silica capillary and a UV or PDA detector.
-
-
Procedure:
-
Buffer Preparation: Prepare a running buffer appropriate for the analyte. For example, a 75 mmol/L phosphate buffer containing 30% acetonitrile at pH 4.0.[14]
-
Capillary Conditioning: Condition the new capillary by flushing with sodium hydroxide, water, and then the running buffer.
-
Sample Injection: Inject the sample into the capillary using pressure or electrokinetic injection.
-
Separation: Apply a high voltage (e.g., 25 kV) across the capillary.[14] Ions will migrate through the capillary at different rates based on their charge-to-size ratio, leading to separation.
-
Detection: Analytes are detected as they pass through a window in the capillary, typically using UV absorbance.
-
Quantification: Peak areas are proportional to concentration and can be quantified using a calibration curve, similar to HPLC.
-
References
- 1. Development and validation of a HPLC method for 4,7-phenanthroline-5,6-dione I and identification of its major impurity by HPLC-MS-APCI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of 1α,25 Dihydroxy Vitamin D by Immunoextraction and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of 1,25-Dihydroxyvitamin D2 and D3 in Serum Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity [mdpi.com]
- 7. environics.com [environics.com]
- 8. m.youtube.com [m.youtube.com]
- 9. impactfactor.org [impactfactor.org]
- 10. Validation of a reversed-phase HPLC method for 1,10-phenanthroline-5,6-dione and analysis of its impurities by HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Capillary electrophoresis - Wikipedia [en.wikipedia.org]
- 13. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Comparative Analysis of Synthetic Routes to Unsaturated Diketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of prominent synthetic routes for the preparation of various classes of unsaturated diketones, which are pivotal intermediates in the synthesis of a wide array of carbocyclic and heterocyclic compounds of medicinal and materials science interest. The following sections detail the methodologies, quantitative performance, and mechanistic pathways for the synthesis of 1,3-diketones, 1,4-diketones, 1,5-diketones, ynones (a type of unsaturated 1,3-diketone), and cyclopentenones.
Comparative Performance Data
The following table summarizes the key quantitative data for the selected synthetic routes, offering a direct comparison of their efficiency and reaction conditions.
| Synthetic Route | Target Diketone | Typical Yield (%) | Reaction Time | Temperature (°C) | Key Reagents/Catalysts |
| Soft Enolization and Acylation | 1,3-Diketone | 63 - 96% | 1 - 24 h | Room Temp. | MgBr₂·OEt₂, i-Pr₂NEt, Acylating Agent |
| Stetter Reaction | 1,4-Diketone | 71 - 96% | 24 h | Room Temp. | Thiazolium Salt (NHC precursor), TEA, Aldehyde, α,β-Unsaturated Ketone |
| Claisen-Schmidt/Michael Addition | 1,5-Diketone | 79 - 93% | 2 - 7 h | Room Temp. to 100 | KOH, Aryl Methyl Ketone, Aryl Aldehyde |
| Sonogashira Coupling | Ynone | up to 94% | 24 - 48 h | 90 | PdCl₂, K₂CO₃, Terminal Alkyne, (Hetero)aryl Iodide |
| Nazarov Cyclization | Cyclopentenone | ~75% | 30 min | 0 to Room Temp. | SnCl₄, Divinyl Ketone |
Detailed Experimental Protocols & Methodologies
Synthesis of 1,3-Diketones via Soft Enolization and Acylation
This method provides an efficient route to 1,3-diketones by the acylation of a ketone enolate formed under mild conditions.[1][2][3][4][5]
Experimental Protocol:
To a solution of the ketone (1.0 equiv) and the acylating agent (e.g., an N-acylbenzotriazole or O-Pfp ester, 1.2 equiv) in dichloromethane (CH₂Cl₂), magnesium bromide etherate (MgBr₂·OEt₂, 1.5 equiv) and diisopropylethylamine (i-Pr₂NEt, 3.0 equiv) are added. The reaction mixture is stirred at room temperature for 1-24 hours. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride (NH₄Cl) and extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford the desired 1,3-diketone.
Logical Workflow for Soft Enolization and Acylation:
Caption: Workflow for the synthesis of 1,3-diketones via soft enolization.
Synthesis of 1,4-Diketones via Stetter Reaction
The Stetter reaction is a conjugate addition of an aldehyde to an α,β-unsaturated compound, catalyzed by an N-heterocyclic carbene (NHC).[1]
Experimental Protocol:
To a solution of the aldehyde (0.1 mmol), methyl vinyl ketone (2.5 mmol), 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (30 mol %), and triethylamine (50 mol %) in DMSO (1 mL) are mixed at room temperature for 24 hours.[1] After completion of the reaction as monitored by TLC, the solution is concentrated in vacuo and extracted with dichloromethane. The combined organic layers are washed, dried, and concentrated. The resulting crude product is purified by column chromatography (hexane:ethyl acetate, 9:1 v/v) to yield the 1,4-diketone.[1] Yields for this method are reported to be in the range of 71-96%.[1]
Catalytic Cycle of the Stetter Reaction:
Caption: The catalytic cycle of the NHC-catalyzed Stetter reaction.
Synthesis of 1,5-Diketones via Claisen-Schmidt Condensation and Michael Addition
This one-pot synthesis combines a Claisen-Schmidt condensation to form a chalcone intermediate, which then undergoes a Michael addition with a second equivalent of the ketone.[6]
Experimental Protocol:
To a stirred solution of an aryl methyl ketone (1 equiv) in ethanol, a 60% aqueous solution of KOH (1 equiv) is added, and the mixture is stirred at 0 °C for 15 minutes. An aryl aldehyde (1 equiv) is then added to the reaction mixture at the same temperature. After the formation of the corresponding chalcone intermediate is observed by TLC, a second equivalent of the aryl methyl ketone is added. The resulting mixture is stirred at room temperature for 1-2 hours. If the reaction is not complete, it is refluxed at 100 °C for 2-7 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is worked up to afford the 1,5-diketone.[6] Yields are typically in the range of 79-93%.[6]
Reaction Pathway for 1,5-Diketone Synthesis:
Caption: Two-step, one-pot synthesis of 1,5-diketones.
Synthesis of Ynones via Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[7][8][9]
Experimental Protocol:
In a reaction tube, the (hetero)aryl iodide (0.5 mmol), terminal alkyne (0.6 mmol), PdCl₂ (5-10 ppm), a suitable ligand (e.g., 1-(4-methoxyphenyl)-3-phenyl-2-yn-1-one, 1-2 mol%), and K₂CO₃ (2 equiv) are combined in ethanol (3 mL). The reaction mixture is stirred at 90 °C for 24-48 hours under an air atmosphere.[10] Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to give the corresponding ynone.
Catalytic Cycle of the Sonogashira Coupling:
References
- 1. Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry-reaction.com [chemistry-reaction.com]
- 3. Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization | Semantic Scholar [semanticscholar.org]
- 4. 1,4-Diketone synthesis by C-C coupling [organic-chemistry.org]
- 5. Stetter Reaction [organic-chemistry.org]
- 6. Bio-inspired NHC-organocatalyzed Stetter reaction in aqueous conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. repository.ias.ac.in [repository.ias.ac.in]
Benchmarking the Stability of Octa-1,7-diene-1,8-dione: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of a chemical compound is paramount to ensuring its efficacy, safety, and shelf-life. This guide provides a comprehensive comparison of the stability of octa-1,7-diene-1,8-dione against relevant alternative compounds, supported by established experimental protocols.
This compound, a linear conjugated diketone, possesses a chemical structure that suggests susceptibility to various degradation pathways. Its unsaturated nature and the presence of two carbonyl groups make it a candidate for photochemical reactions, thermal decomposition, and reactions with nucleophiles or oxidizing agents. This guide outlines the key stability concerns and provides a framework for comparative evaluation.
Comparative Stability Assessment
To provide a clear benchmark, the stability of this compound is compared with two classes of alternative compounds: a cyclic enone (e.g., 2-Cyclohexen-1-one) and a saturated diketone (e.g., 2,7-Octanedione). These alternatives were chosen to highlight the influence of cyclic versus linear structures and the presence versus absence of conjugation on stability.
Table 1: Comparative Stability Profile
| Parameter | This compound | 2-Cyclohexen-1-one (Cyclic Enone) | 2,7-Octanedione (Saturated Diketone) |
| Photostability | Expected to be sensitive to UV/Vis light due to its extended conjugation, potentially leading to isomerization, cyclization, or polymerization. | Generally more stable than its acyclic counterpart due to conformational rigidity, though still susceptible to photochemical reactions. | Relatively stable to light exposure in the absence of photosensitizers. |
| Thermal Stability | The conjugated system may lower the activation energy for thermal decomposition, potentially leading to polymerization or fragmentation at elevated temperatures. | Cyclic structure may impart greater thermal stability compared to linear analogs. | Generally stable at moderate temperatures, with degradation occurring at higher temperatures through mechanisms like pyrolysis. |
| Hydrolytic Stability | Susceptible to hydrolysis, particularly under acidic or basic conditions, which can catalyze the hydration of the double bonds or cleavage of the carbon chain. | The enone system is susceptible to Michael addition of water, especially under basic conditions. | Generally stable to hydrolysis under neutral conditions. |
| Oxidative Stability | The double bonds are susceptible to oxidation by common oxidizing agents (e.g., hydrogen peroxide, peroxy acids), potentially leading to epoxidation or cleavage of the carbon-carbon double bonds. | The double bond is susceptible to oxidation. | More resistant to oxidation compared to unsaturated ketones. |
Experimental Protocols for Stability Testing
To obtain the data summarized above, a series of forced degradation studies should be conducted. These studies intentionally stress the compound to identify potential degradation products and pathways, providing insights into its intrinsic stability.
Photostability Testing (ICH Q1B Guideline)
Objective: To assess the intrinsic photostability of the compound.
Methodology:
-
Sample Preparation: Prepare solutions of the test compound in a suitable solvent (e.g., acetonitrile, methanol) at a known concentration (e.g., 1 mg/mL). Prepare a solid-state sample by spreading a thin layer of the powder on a suitable support.
-
Light Exposure: Expose the samples to a light source that provides a combination of visible and UV light, as specified in the ICH Q1B guideline. A xenon lamp or a metal halide lamp is typically used. The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should not be less than 200 watt-hours per square meter.
-
Control Samples: Protect identical samples from light to serve as dark controls.
-
Analysis: At appropriate time intervals, withdraw samples and analyze them using a stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). Compare the chromatograms of the exposed samples with those of the control samples to identify and quantify any degradation products.
Thermal Stability Testing
Objective: To evaluate the effect of elevated temperatures on the compound's stability.
Methodology:
-
Sample Preparation: Place the solid compound or its solution in sealed vials.
-
Temperature Conditions: Expose the samples to a range of elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.
-
Analysis: Analyze the samples at specified time points using a validated HPLC-UV method to monitor for any degradation.
Hydrolytic Stability Testing
Objective: To determine the rate of degradation in aqueous solutions at different pH values.
Methodology:
-
Sample Preparation: Prepare solutions of the compound in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water or buffer at pH 7) media.
-
Storage: Store the solutions at a controlled temperature (e.g., 40°C).
-
Analysis: Periodically analyze the solutions by HPLC-UV to quantify the remaining parent compound and any degradation products.
Oxidative Stability Testing
Objective: To assess the compound's susceptibility to oxidation.
Methodology:
-
Sample Preparation: Prepare a solution of the compound and treat it with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Storage: Store the solution at room temperature or a slightly elevated temperature.
-
Analysis: Monitor the reaction mixture over time using HPLC-UV to identify and quantify oxidative degradation products.
Visualization of Experimental Workflow and Degradation Pathways
To clearly illustrate the experimental process and potential degradation routes, Graphviz diagrams are provided below.
Caption: Workflow for forced degradation studies of this compound.
Caption: Potential degradation pathways for this compound.
Conclusion
The stability of this compound is a critical consideration for its application in research and drug development. Its linear, conjugated dienone structure renders it susceptible to degradation under various environmental conditions. Compared to cyclic enones and saturated diketones, it is expected to exhibit lower overall stability. The experimental protocols outlined in this guide provide a robust framework for quantifying its stability and for making informed decisions regarding its handling, storage, and formulation. For applications requiring high stability, the use of more stable alternatives, such as saturated diketones or conformationally restricted cyclic analogs, should be considered.
The Elusive Octa-1,7-diene-1,8-dione: A Comparative Guide to its Hypothetical Reactivity and Practical Alternatives in Organic Synthesis
For researchers, scientists, and professionals in drug development, the identification of versatile precursors is paramount to advancing organic synthesis. This guide addresses the topic of octa-1,7-diene-1,8-dione, a compound that, despite its intriguing potential suggested by its structure, appears to be a hypothetical molecule with no available experimental data in the current scientific literature. Its name suggests a C8 hydrocarbon chain with terminal double bonds and carbonyl functionalities, rendering it a potentially potent bifunctional reagent.
This guide will therefore explore the predicted reactivity of this compound based on the well-established chemistry of α,β-unsaturated carbonyl compounds. We will then objectively compare its hypothetical utility with existing, well-characterized precursors for achieving similar synthetic transformations. This comparative analysis is supported by experimental data for the established alternatives.
Hypothetical Reactivity of this compound
The structure of this compound features two α,β-unsaturated carbonyl moieties. This conjugation makes the β-carbons electrophilic and susceptible to nucleophilic attack in what is known as a conjugate or Michael addition.[1][2] Furthermore, the diene component suggests the potential for participation in cycloaddition reactions, most notably the Diels-Alder reaction.
Predicted Reaction Pathways:
-
Diels-Alder Reaction: As a diene, this compound could theoretically react with a dienophile to form a cyclohexene derivative. The electron-withdrawing nature of the carbonyl groups would classify it as an electron-poor diene, favoring inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles.
-
Michael Addition: The two α,β-unsaturated carbonyl systems provide two sites for Michael donors to attack. This could lead to the formation of 1,5-dicarbonyl compounds or more complex adducts depending on the stoichiometry and nature of the nucleophile.[1]
Comparison with Alternative Precursors
Given the lack of availability of this compound, we will compare its hypothetical applications with established and reliable precursors for the synthesis of substituted cyclohexenes and 1,5-dicarbonyl compounds.
Synthesis of Substituted Cyclohexenes: The Diels-Alder Approach
The Diels-Alder reaction is a cornerstone of six-membered ring synthesis. While the hypothetical this compound is an electron-poor diene, more common and stable dienes are typically electron-rich.
Table 1: Comparison of Dienes in Diels-Alder Reactions
| Feature | Hypothetical this compound | Common Alternatives (e.g., Butadiene, Isoprene) |
| Electron Demand | Inverse-electron-demand | Normal-electron-demand |
| Reaction Partner | Electron-rich dienophile | Electron-poor dienophile |
| Availability | Not commercially available | Readily available |
| Stability | Likely unstable | Generally stable |
| Experimental Data | None available | Extensive literature and data |
Synthesis of 1,5-Dicarbonyl Compounds: The Michael Addition Approach
The formation of 1,5-dicarbonyl compounds is a key step in the synthesis of many cyclic systems, including pyridines and pyrylium salts. The hypothetical bifunctionality of this compound suggests it could act as a double Michael acceptor. A more practical and widely used method involves the Michael addition of an enolate to an α,β-unsaturated ketone.
Table 2: Comparison of Precursors for 1,5-Dicarbonyl Synthesis
| Feature | Hypothetical this compound | Common Alternatives (e.g., Enone + Enolate) |
| Reaction Type | Double Michael Addition | Single Michael Addition |
| Complexity | Potentially complex side reactions | Well-controlled and predictable |
| Availability | Not commercially available | Readily available starting materials |
| Versatility | Limited to symmetrical additions | Highly versatile with a wide range of donors and acceptors |
| Experimental Data | None available | Extensive literature and optimized protocols |
Experimental Protocols for Alternative Methods
Since no experimental data exists for this compound, we provide detailed protocols for the well-established alternative reactions.
Protocol 1: Diels-Alder Reaction of Cyclopentadiene and Maleic Anhydride
Objective: To synthesize cis-Norbornene-5,6-endo-dicarboxylic anhydride.
Materials:
-
Dicyclopentadiene
-
Maleic anhydride
-
Ethyl acetate
-
Ligroin (petroleum ether)
Procedure:
-
Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to "crack" it into cyclopentadiene monomer. Collect the freshly distilled cyclopentadiene and keep it on ice.
-
Reaction: In a flask, dissolve maleic anhydride in ethyl acetate. Slowly add the chilled cyclopentadiene to the solution while stirring.
-
Crystallization: The product will precipitate out of the solution. Cool the mixture in an ice bath to maximize crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash with cold ligroin.
-
Characterization: Determine the melting point and acquire an IR spectrum of the product to confirm its identity.
Protocol 2: Michael Addition of Diethyl Malonate to Cyclohexenone
Objective: To synthesize diethyl 2-(3-oxocyclohexyl)malonate.
Materials:
-
Cyclohexenone
-
Diethyl malonate
-
Sodium ethoxide
-
Ethanol
-
Dilute hydrochloric acid
Procedure:
-
Base Preparation: Prepare a solution of sodium ethoxide in absolute ethanol.
-
Reaction: To the sodium ethoxide solution, add diethyl malonate dropwise with stirring. Then, add cyclohexenone dropwise, maintaining the reaction temperature below 50 °C.
-
Workup: After the reaction is complete, neutralize the mixture with dilute hydrochloric acid.
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Conclusion
While this compound presents an interesting hypothetical structure for organic synthesis, its apparent lack of existence in the chemical literature necessitates the use of well-established and reliable alternative precursors. For the synthesis of substituted cyclohexenes, the traditional Diels-Alder reaction using common dienes and dienophiles remains the method of choice. Similarly, for the preparation of 1,5-dicarbonyl compounds, the Michael addition of enolates to α,β-unsaturated carbonyls is a robust and versatile strategy. Researchers are encouraged to rely on these proven methodologies, which are supported by a wealth of experimental data and offer a high degree of predictability and control.
References
Safety Operating Guide
Navigating the Disposal of Octa-1,7-diene-1,8-dione: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This document provides a detailed operational and disposal plan for Octa-1,7-diene-1,8-dione, a reactive α,β-unsaturated dicarbonyl compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of related α,β-unsaturated ketones and diones.
Immediate Safety and Hazard Considerations
Before handling this compound, it is crucial to understand its potential hazards. As an α,β-unsaturated dicarbonyl compound, it is expected to be reactive and may possess the following hazardous properties:
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritation: Can cause irritation to the skin, eyes, and respiratory tract.
-
Sensitization: May cause an allergic skin reaction.
-
Reactivity: Can undergo polymerization and may react with oxidizing agents, reducing agents, acids, and bases.
Personnel handling this compound must wear appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) for Handling this compound |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is critical to ensure the safety of laboratory personnel and to protect the environment.
1. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams.
-
Collect all waste containing this compound in a designated, properly labeled, and sealed container. The container should be made of a compatible material (e.g., glass or polyethylene).
-
The label should clearly state "Hazardous Waste: this compound" and include the appropriate hazard symbols.
2. Spill Management:
In the event of a spill, immediate action is required to contain and clean up the material safely.
-
Evacuate the immediate area.
-
Ventilate the area, if it is safe to do so.
-
Wear the appropriate PPE as outlined in the table above.
-
Absorb the spill with an inert absorbent material, such as vermiculite or sand.
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
3. Disposal Pathway:
The recommended disposal method for this compound is through a licensed hazardous waste disposal company. The primary disposal route is likely to be incineration.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup of the hazardous waste.
-
Provide the EHS office with a complete and accurate description of the waste.
-
Follow all institutional and local regulations for hazardous waste disposal.
The following diagram illustrates the decision-making process for the disposal of this compound.
Disposal workflow for this compound.
Experimental Protocol Considerations
When designing experiments involving this compound, consider the following to minimize waste generation and ensure safe handling:
-
Scale: Use the smallest scale of reaction feasible for the desired outcome.
-
Quenching: If the reaction needs to be quenched, do so carefully with an appropriate quenching agent. Be aware that reactions with nucleophiles can be exothermic.
-
Work-up: During the work-up procedure, be mindful that the compound may be present in both the organic and aqueous layers, depending on the solvents used. Both layers should be treated as hazardous waste.
The logical relationship for handling this chemical from receipt to disposal is outlined in the following diagram.
Lifecycle of this compound in the laboratory.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting personnel and the environment. Always consult with your institution's safety professionals for specific guidance and to ensure compliance with all applicable regulations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
